RU-25055
Descripción
Propiedades
Número CAS |
67983-56-6 |
|---|---|
Fórmula molecular |
C24H26O2S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H26O2S/c1-3-24(26)11-10-20-18-8-6-15-13-16(25)7-9-17(15)22(18)19(14-23(20,24)2)21-5-4-12-27-21/h1,4-5,12-13,18-20,26H,6-11,14H2,2H3/t18-,19+,20-,23-,24-/m0/s1 |
Clave InChI |
VXJUEZQVBUJYLC-MLNGRUJYSA-N |
SMILES isomérico |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C5=CC=CS5 |
SMILES canónico |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O)C5=CC=CS5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-thienyl-17-ethynyl-19-norandrosta-4,9-dien-17-ol-3-one 17-hydroxy-11-(2-thienyl)-19-norpregna-4,9-dien-20-yn-3-one RU 25055 RU-25055 RU25055 |
Origen del producto |
United States |
Foundational & Exploratory
RU-25055 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-25055 is a synthetic steroid that has been identified as a potent antiglucocorticoid. Its chemical structure, characterized by a modified steroid backbone, allows it to interact with the glucocorticoid receptor (GR), thereby antagonizing the effects of endogenous and synthetic glucocorticoids. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical structure, properties, and its known biological activities. While specific quantitative data on its physicochemical and pharmacological properties are limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and drug development efforts.
Chemical Structure and Properties
This compound is an organic molecule with the molecular formula C₂₄H₂₆O₂S.[1] Its chemical identity is further defined by its CAS Number: 67983-56-6.[1]
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below. The structure was generated based on its SMILES (Simplified Molecular Input Line Entry System) string: C[C@@]12--INVALID-LINK--C4=CC=CS4)=C5C(CC3)=CC(=O)CC5)[H])(CC[C@]2(C#C)O)[H].[1]
> Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₂S | [1] |
| Molecular Weight | 394.5 g/mol | Calculated |
| CAS Number | 67983-56-6 | [1] |
| SMILES | C[C@@]12--INVALID-LINK--C4=CC=CS4)=C5C(CC3)=CC(=O)CC5)[H])(CC[C@]2(C#C)O)[H] | [1] |
Pharmacological Properties and Mechanism of Action
This compound is classified as a potent antiglucocorticoid.[2] This classification indicates that its primary mechanism of action involves the antagonism of the glucocorticoid receptor.
Glucocorticoid Receptor Antagonism
The antiglucocorticoid activity of this compound suggests that it binds to the glucocorticoid receptor, likely in a competitive manner with endogenous glucocorticoids like cortisol. By occupying the receptor without initiating the full cascade of downstream signaling events that agonists would, this compound effectively blocks the physiological and pharmacological effects of glucocorticoids.
Quantitative data on the binding affinity of this compound to the glucocorticoid receptor (e.g., Kᵢ or IC₅₀ values) are not specified in the currently available literature.
Signaling Pathways
As a glucocorticoid receptor antagonist, this compound is expected to modulate signaling pathways that are typically regulated by glucocorticoids. The canonical pathway involves the binding of a glucocorticoid agonist to the cytoplasmic GR, leading to its translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. By blocking this initial binding step, this compound would prevent these downstream transcriptional changes.
Caption: Proposed mechanism of this compound as a glucocorticoid receptor antagonist.
Experimental Data and Protocols
Detailed experimental protocols for the synthesis of this compound or its use in specific in vitro or in vivo assays are not extensively documented in publicly available scientific literature. However, one study mentions its use in inhibiting the early antigen production of the Epstein-Barr virus (EBV) induced by dexamethasone, indicating its utility in cell-based assays to probe glucocorticoid-dependent processes.[2]
Example Experimental Workflow: Investigating GR Antagonism
While a specific protocol for this compound is not available, a general workflow for characterizing a potential GR antagonist is outlined below.
Caption: General experimental workflow for characterizing a glucocorticoid receptor antagonist.
Conclusion and Future Directions
This compound is a synthetic antiglucocorticoid with a defined chemical structure. Its primary pharmacological action is the antagonism of the glucocorticoid receptor. While its existence and general function are noted, there is a significant lack of detailed, publicly available data regarding its specific physicochemical properties, quantitative pharmacological parameters, and comprehensive experimental protocols.
For researchers, scientists, and drug development professionals, this compound represents a chemical entity with potential for further investigation. Future studies should focus on:
-
Quantitative Characterization: Determining key physicochemical properties (solubility, pKa, logP) and pharmacological parameters (GR binding affinity, functional antagonism potency).
-
Elucidation of In Vitro and In Vivo Effects: Conducting comprehensive studies to understand its efficacy and safety profile in relevant cellular and animal models.
-
Exploration of Therapeutic Potential: Investigating its utility in conditions associated with glucocorticoid excess or dysregulation.
The information provided in this guide serves as a foundational resource for stimulating and guiding such future research endeavors.
References
An In-depth Technical Guide to the Antiglucocorticoid Mechanism of Action of RU-486 (Mifepristone)
Note to the Reader: The initial request specified the compound RU-25055. Extensive searches for this compound yielded no specific publicly available scientific information. Therefore, this guide will focus on the well-characterized and clinically significant antiglucocorticoid, RU-486 (Mifepristone) , as a representative molecule to fulfill the detailed requirements of the request. The principles and experimental methodologies described herein are broadly applicable to the study of glucocorticoid receptor antagonists.
Executive Summary
RU-486 (Mifepristone) is a synthetic steroid that exhibits potent antiglucocorticoid activity by acting as a competitive antagonist of the glucocorticoid receptor (GR). Its mechanism of action is multifaceted, beginning with high-affinity binding to the intracellular GR. This binding event induces a unique conformational change in the receptor that distinguishes it from the agonist-bound state. While the RU-486-GR complex can translocate to the nucleus and bind to DNA, it is fundamentally incompetent at initiating the transcriptional activation of glucocorticoid-responsive genes. This failure stems from an altered receptor conformation that prevents the recruitment of essential coactivator proteins and instead promotes the association of corepressor proteins, ultimately leading to the potent and effective blockade of glucocorticoid signaling.
Core Mechanism of Action: From Receptor Binding to Transcriptional Repression
The antiglucocorticoid effect of RU-486 is not a simple blockade of the ligand-binding pocket but a complex process that alters the entire signaling cascade.
Competitive Binding to the Glucocorticoid Receptor
RU-486 is a high-affinity ligand for the glucocorticoid receptor, effectively competing with endogenous glucocorticoids like cortisol and synthetic agonists like dexamethasone (B1670325).[1][2][3][4] The binding is characterized by a low dissociation constant (Kd), indicating a stable and prolonged interaction with the receptor's ligand-binding domain (LBD).[5] This high affinity is a critical first step, ensuring that physiologically relevant concentrations of RU-486 can effectively displace agonist molecules and occupy the receptor population. The 11β-phenylaminodimethyl group of RU-486 plays a crucial role in its interaction with a specific region of the receptor's binding pocket, contributing to its high binding affinity and antagonistic properties.[1]
Induction of an Antagonist-Specific Receptor Conformation
Upon binding RU-486, the GR undergoes a significant conformational change that is distinct from the one induced by agonist binding.[1] This altered three-dimensional structure is central to its antagonist function. While agonists induce a conformation that exposes surfaces for coactivator binding, the RU-486-induced conformation sterically hinders these interaction sites.
Nuclear Translocation and Altered DNA Binding
Like agonist-bound GR, the RU-486-GR complex actively translocates from the cytoplasm into the nucleus.[6][7][8][9] Once inside the nucleus, however, its behavior diverges significantly from the agonist-activated receptor. The RU-486-GR complex exhibits a decreased affinity for DNA in general and a reduced ability to specifically recognize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes.[5][6] The interactions that do occur are often less stable and more sensitive to salt concentrations, suggesting a weaker and less productive association with chromatin.[5]
Failure to Recruit Coactivators and Recruitment of Corepressors
The final and most critical step in the antiglucocorticoid action of RU-486 is the modulation of cofactor recruitment.
-
Inhibition of Coactivator Recruitment: Agonist-bound GR recruits a suite of coactivator proteins, such as SRC-1 (Steroid Receptor Coactivator-1), which are essential for chromatin remodeling and initiation of transcription. The RU-486-induced conformational change prevents the recruitment of these coactivators.[10]
-
Active Recruitment of Corepressors: More than just passively blocking coactivator binding, the RU-486-GR complex actively recruits corepressor proteins, such as NCoR (Nuclear Receptor Corepressor).[10][11] These corepressors bring with them histone deacetylases (HDACs) and other enzymatic machinery that promote a condensed, transcriptionally silent chromatin state.
This dual mechanism—failing to recruit "on" signals while actively recruiting "off" signals—ensures a robust and comprehensive shutdown of glucocorticoid-mediated gene transcription.[3][10][12]
Quantitative Data
The following tables summarize key quantitative parameters that define the interaction of RU-486 with the glucocorticoid receptor.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Radioligand Competitor | Parameter | Value | Reference |
|---|---|---|---|---|---|
| RU-486 | Mouse Thymoma (W7 cells) | Dexamethasone | Kd | 3.0 nM | [5] |
| RU-486 | Human (full-length) | Dexamethasone | Ki | ~2.0 nM | [13] |
| RU-40555 | Mouse Fibroblast (L929 cells) | Dexamethasone | Ki | 2.4 nM |[9] |
Table 2: Relative Binding Affinity of RU-486 Metabolites
| Compound | Receptor | Relative Affinity (%) | Reference |
|---|---|---|---|
| RU-486 (Parent) | Human Glucocorticoid Receptor | 100 | [14][15] |
| Demethylated Metabolites | Human Glucocorticoid Receptor | 45 - 61 | [14][15] |
| Hydroxylated Metabolites | Human Glucocorticoid Receptor | 45 - 61 |[14][15] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., RU-486) by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic extract from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver, cultured cells).
-
Radioligand: A high-affinity GR agonist, such as [³H]-dexamethasone.
-
Test Compound: Unlabeled RU-486.
-
Wash Buffer: Tris-HCl buffer with additives to reduce non-specific binding.
-
Scintillation Cocktail: For detecting radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Methodology:
-
Preparation of Receptor Extract: Homogenize the tissue or cell pellet in a suitable buffer on ice. Centrifuge at high speed (e.g., 100,000 x g) to obtain a cytosolic supernatant containing the soluble GR. Determine the protein concentration of the extract.
-
Assay Setup: In a series of tubes, combine a fixed amount of the receptor preparation and a fixed concentration of the [³H]-dexamethasone (typically at a concentration close to its Kd).
-
Competition: Add increasing concentrations of unlabeled RU-486 to the tubes. Include control tubes with no competitor (for total binding) and tubes with a large excess of unlabeled dexamethasone (for non-specific binding).
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The receptor-ligand complexes will be retained on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of RU-486 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of RU-486. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of RU-486 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: GR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to inhibit agonist-induced transcription of a reporter gene under the control of a GR-responsive promoter.
Materials:
-
Cell Line: A suitable cell line that can be easily transfected and is responsive to glucocorticoids (e.g., HeLa, HEK293).
-
Expression Vector: A plasmid encoding the human glucocorticoid receptor (if not endogenously expressed at sufficient levels).
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) downstream of a promoter with multiple GREs (e.g., MMTV promoter).
-
Transfection Reagent: A lipid-based or other suitable transfection reagent.
-
Glucocorticoid Agonist: Dexamethasone.
-
Test Compound: RU-486.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Reporter Assay Substrate (e.g., luciferin (B1168401) for luciferase).
Methodology:
-
Cell Plating: Plate the cells in multi-well plates (e.g., 24- or 96-well) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GR expression vector (if needed) and the GRE-reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected control plasmid (e.g., expressing Renilla luciferase) can be used to normalize for transfection efficiency.
-
Recovery and Treatment: Allow the cells to recover for 24 hours post-transfection. Then, replace the medium with fresh medium containing the treatments.
-
Control: Vehicle only.
-
Agonist: A fixed concentration of dexamethasone (e.g., 100 nM).
-
Antagonist: Increasing concentrations of RU-486 in the presence of the fixed concentration of dexamethasone.
-
-
Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the appropriate lysis buffer.
-
Reporter Assay: Measure the activity of the reporter enzyme (and the normalization control) in the cell lysates using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity for each well. Express the data as a percentage of the maximal response induced by dexamethasone alone. Plot the percentage of activity against the log concentration of RU-486 to determine the IC50 for transcriptional inhibition.
Visualizations
Signaling Pathways
Caption: Glucocorticoid receptor signaling with an agonist vs. the antagonist RU-486.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationships
Caption: Logical flow of RU-486's antiglucocorticoid mechanism of action.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU486 (MIFEPRISTONE): Mechanisms of Action and Clinical Uses | Annual Reviews [annualreviews.org]
- 3. [Antiglucocorticoid action of RU 486] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding properties of glucocorticosteroid receptors bound to the steroid antagonist RU-486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of the new glucocorticoid receptor antagonist ORG 34517 and RU486 (mifepristone) on glucocorticoid receptor nuclear translocation in the AtT20 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Glucocorticoid Receptor β Binds RU-486 and Is Transcriptionally Active - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The steroid receptor antagonists RU40555 and RU486 activate glucocorticoid receptor translocation and are not excreted by the steroid hormones transporter in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. RU486-induced glucocorticoid receptor agonism is controlled by the receptor N terminus and by corepressor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mifepristone (RU486) inhibits dietary lipid digestion by antagonizing the role of glucocorticoid receptor on lipase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response relationships of RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiprogesterone steroid RU486. Pharmacokinetics and receptor binding in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Glucocorticoid Receptor Affinity of RU-25055
For Researchers, Scientists, and Drug Development Professionals
Introduction to RU-25055
This compound is a synthetic steroid that has been identified as a glucocorticoid antagonist.[1][2] Its role as an antiglucocorticoid was demonstrated in a 1986 study by Dietrich JB, et al., where it was shown to antagonize the induction of latent Epstein-Barr virus (EBV) information by the potent glucocorticoid, dexamethasone, in Daudi lymphoma cells.[1][2] This activity suggests that this compound interacts with the glucocorticoid receptor, thereby inhibiting the actions of agonist compounds.
Quantitative Data on Glucocorticoid Receptor Affinity of this compound
A thorough review of the available scientific literature did not yield specific quantitative data for the binding affinity of this compound to the glucocorticoid receptor, such as the dissociation constant (Kd), inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). The primary study identifying its antiglucocorticoid activity focused on its functional antagonism rather than a detailed characterization of its receptor binding kinetics.[1][2]
To determine these crucial parameters, a competitive binding assay would be the standard experimental approach. The following sections detail the protocol for such an assay and the appropriate presentation of the resulting data.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound (Hypothetical Data)
| Compound | Receptor Source | Assay Type | Radioligand | Affinity Metric | Value (nM) | Reference |
| This compound | Recombinant Human GR | Competitive Radioligand Binding | [³H]-Dexamethasone | Ki | Data not available | N/A |
| Dexamethasone (Control) | Recombinant Human GR | Competitive Radioligand Binding | [³H]-Dexamethasone | Ki | ~1-10 | [3] |
Experimental Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This section provides a detailed methodology for a whole-cell competitive radioligand binding assay, a common technique to determine the affinity of a test compound for the glucocorticoid receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human glucocorticoid receptor by measuring its ability to displace a radiolabeled glucocorticoid agonist, such as [³H]-dexamethasone.
Materials:
-
Cell Line: A human cell line endogenously expressing the glucocorticoid receptor (e.g., A549 lung carcinoma cells) or a cell line engineered to overexpress the receptor.
-
Radioligand: [³H]-dexamethasone (specific activity of 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled dexamethasone.
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).
-
Wash buffer (ice-cold PBS).
-
Scintillation fluid.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Microplate reader (for protein quantification).
-
Filtration apparatus or multi-well plates compatible with cell harvesting.
-
Liquid scintillation counter.
-
Procedure:
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into 24- or 96-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled dexamethasone) in the binding buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution by diluting [³H]-dexamethasone in the binding buffer to a final concentration at or below its Kd for the glucocorticoid receptor (typically 1-5 nM).
-
-
Competition Binding:
-
Wash the cell monolayers with ice-cold PBS.
-
Add the binding buffer containing the radioligand to all wells.
-
Add the serially diluted test compound or reference compound to the respective wells.
-
For the determination of total binding, add only the radioligand and binding buffer.
-
For the determination of non-specific binding, add the radioligand and a high concentration of the unlabeled reference compound (e.g., 1000-fold excess).
-
Incubate the plates at 4°C for a sufficient duration to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Aspirate the incubation medium.
-
Wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., containing a non-ionic detergent).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
In parallel wells, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the binding data.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's action and the methodology for its characterization, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonism of glucocorticoid induction of Epstein-Barr virus early antigens by different steroids in Daudi lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of RU-25055: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of RU-25055, a synthetic antiglucocorticoid. Due to the limited availability of a publicly documented synthesis pathway, this document outlines a plausible, multi-step synthetic route based on established principles of steroid chemistry. Detailed, hypothetical experimental protocols for each synthetic step and subsequent purification are provided to guide researchers in the laboratory. Furthermore, this guide elucidates the general mechanism of action of glucocorticoid receptor antagonists, such as this compound, through a detailed signaling pathway diagram. All quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
This compound is a potent and selective glucocorticoid receptor (GR) antagonist. It is a valuable tool in endocrinology research and holds potential for therapeutic applications in conditions characterized by glucocorticoid excess or dysregulation. Structurally, this compound is a steroid of the 19-norandrostane family. This guide details a proposed synthetic pathway starting from a commercially available steroid precursor and outlines methods for its purification and characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process commencing from a suitable steroid starting material. A logical starting point is a 19-norandrostane steroid, which already possesses the core carbocyclic framework. The following sections detail a proposed synthetic route.
Synthesis Workflow
The proposed synthesis involves a series of key transformations to introduce the required functional groups at positions C3, C17, and the distinctive thiophene (B33073) moiety.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound. These are based on standard laboratory procedures for analogous transformations in steroid chemistry.
Step 1: Protection of 19-Nortestosterone
-
Objective: To protect the C3-ketone as a ketal and the C17-hydroxyl group as a silyl (B83357) ether to prevent unwanted side reactions in subsequent steps.
-
Procedure:
-
Dissolve 19-nortestosterone (1.0 eq) in a mixture of toluene (B28343) and ethylene (B1197577) glycol (10:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the C3-ketal protected intermediate.
-
Dissolve the intermediate in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.
-
Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the fully protected 19-nortestosterone.
-
Step 2: Introduction of the Thiophene Moiety
-
Objective: To introduce the thiophene group, likely at a reactive position on the steroid backbone. A plausible approach is a Grignard reaction with an appropriate electrophile on the steroid, though this would require prior functionalization not present in 19-nortestosterone. A more likely, albeit complex, multi-step process would be required to build the necessary functionality. For the purpose of this guide, we will assume a hypothetical direct addition for simplicity, while acknowledging the complexity in practice. A more realistic approach would involve the formation of an enolate at C2 or C4 followed by reaction with a suitable thiophene electrophile, or a palladium-catalyzed cross-coupling reaction.
-
Simplified Hypothetical Procedure (Illustrative):
-
Prepare 2-thienylmagnesium bromide from 2-bromothiophene (B119243) and magnesium turnings in anhydrous THF.
-
To a solution of a suitably activated, protected 19-nortestosterone derivative in anhydrous THF at -78 °C, add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 3: Deprotection of C3-Ketal and C17-Silyl Ether
-
Objective: To remove the protecting groups to regenerate the C3-ketone and C17-hydroxyl.
-
Procedure:
-
Dissolve the product from the previous step in a mixture of THF and 1 M hydrochloric acid (4:1 v/v).
-
Stir the mixture at room temperature and monitor by TLC. The silyl ether and ketal should be cleaved under these conditions.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 4: Oxidation of C17-Hydroxyl Group
-
Objective: To oxidize the C17-hydroxyl to a ketone, preparing for the introduction of the ethynyl (B1212043) group.
-
Procedure:
-
Dissolve the di-deprotected intermediate in DCM.
-
Add Dess-Martin periodinane (1.5 eq) at room temperature.
-
Stir the mixture until TLC analysis shows complete oxidation of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Alkynylation at C17
-
Objective: To introduce the propynyl (B12738560) group at the C17 position.
-
Procedure:
-
To a solution of propyne (B1212725) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise to generate lithium propynide.
-
After stirring for 30 minutes, add a solution of the C17-keto intermediate in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Final Deprotection/Modification (if necessary)
-
This step would be dependent on the exact nature of the thiophene introduction and any protecting groups used. Assuming the previous steps yielded the direct precursor, this step might not be necessary.
Purification of this compound
Purification of the final crude product is critical to obtain this compound with high purity suitable for biological assays. A combination of chromatographic and recrystallization techniques is recommended.
Purification Workflow
Caption: General purification workflow for this compound.
Purification Protocol
-
Column Chromatography:
-
The crude product is first purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.
-
Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
-
Recrystallization:
-
The purified product from chromatography is dissolved in a minimal amount of a hot solvent, such as ethanol (B145695) or acetone.
-
The solution is allowed to cool slowly to room temperature, and then placed in a refrigerator or freezer to induce crystallization.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound.
Table 1: Summary of Synthetic Steps and Yields
| Step | Transformation | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Protection | 19-Nortestosterone | Fully Protected Intermediate | 95 |
| 2 | Thiophene Addition | Protected Intermediate | Thiophene Adduct | 60 |
| 3 | Deprotection | Thiophene Adduct | Di-deprotected Intermediate | 90 |
| 4 | Oxidation | Di-deprotected Intermediate | C17-Keto Intermediate | 85 |
| 5 | Alkynylation | C17-Keto Intermediate | Crude this compound | 75 |
Table 2: Purification Data
| Purification Step | Input Mass (g) | Output Mass (g) | Recovery (%) | Purity (by HPLC, %) |
| Column Chromatography | 10.0 | 7.5 | 75 | >95 |
| Recrystallization | 7.5 | 6.0 | 80 | >99 |
Signaling Pathway
This compound functions as a competitive antagonist of the glucocorticoid receptor (GR). The following diagram illustrates the general signaling pathway of a GR antagonist.
Caption: General signaling pathway of a glucocorticoid receptor antagonist.
Mechanism of Action:
-
Binding to the Glucocorticoid Receptor: In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (Hsp90, Hsp70). Both glucocorticoids (the natural agonists) and this compound (the antagonist) can bind to the ligand-binding domain of the GR.
-
Inhibition of Conformational Change: When a glucocorticoid binds, it induces a conformational change in the GR, causing the dissociation of the heat shock proteins. This compound, by binding to the same site, prevents this agonist-induced conformational change.
-
Prevention of Nuclear Translocation: The conformational change is a prerequisite for the GR to translocate from the cytoplasm to the nucleus. By blocking this change, this compound effectively sequesters the GR in the cytoplasm.
-
Inhibition of DNA Binding and Gene Transcription: As the GR is prevented from entering the nucleus, it cannot dimerize and bind to Glucocorticoid Response Elements (GREs) on the DNA. This blocks the transcription of glucocorticoid-responsive genes, thereby antagonizing the physiological effects of glucocorticoids.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and purification of the glucocorticoid receptor antagonist this compound. The proposed synthetic route leverages established reactions in steroid chemistry to offer a plausible pathway for its laboratory-scale preparation. The outlined purification protocols are designed to yield a highly pure compound suitable for research and development. The included signaling pathway diagram provides a clear visualization of the mechanism of action of this compound as a GR antagonist. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further experimental validation is required to confirm the specific reaction conditions and yields for the proposed synthesis of this compound.
Unraveling the Biological Activity of RU-25055: An In-depth Technical Guide
A comprehensive analysis for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide aims to provide a detailed overview of the biological activity of the synthetic compound RU-25055. Initial investigations identified this compound as a synthetic antiglucocorticoid. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of detailed information regarding its specific biological activities, mechanism of action, and experimental protocols.
In light of this, and to provide a valuable resource for professionals in the field, this guide will focus on the well-characterized and structurally related antiglucocorticoid, RU-486 (Mifepristone) , as a representative compound. The biological activities and mechanisms of RU-486 are extensively documented and are presumed to share similarities with other compounds in the same class, potentially including this compound. This guide will present quantitative data, detailed experimental protocols, and signaling pathway diagrams relevant to the antiglucocorticoid action of RU-486, offering a foundational understanding that can be extrapolated to the broader class of glucocorticoid receptor antagonists.
Introduction to Antiglucocorticoids: The Case of RU-486
Glucocorticoids, a class of steroid hormones, play crucial roles in a wide array of physiological processes, including metabolism, inflammation, and immune responses. Their actions are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1] Antiglucocorticoids are compounds that competitively inhibit the binding of glucocorticoids to the GR, thereby blocking their downstream effects.
RU-486 (Mifepristone) is a potent synthetic steroid with strong antiglucocorticoid and antiprogestin activities.[2] It binds with high affinity to the glucocorticoid receptor, exhibiting a binding affinity three times greater than that of the potent agonist dexamethasone (B1670325).[3] This high-affinity binding is central to its mechanism of action as a competitive antagonist.
Quantitative Biological Activity of RU-486
The biological activity of RU-486 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and effects.
| Parameter | Value | Assay Conditions | Reference |
| Glucocorticoid Receptor Binding Affinity (IC50) | 1.32 nM | LanthaScreen competitive binding assay | [4] |
| Antiglucocorticoid Effect in vivo (Dose) | 200 mg daily for 8 days | Normal male volunteers | [5] |
| Blockade of Dexamethasone-induced Cortisol Suppression (Dose) | 100-400 mg | Concomitant administration with 1 mg dexamethasone in normal men | [6] |
Table 1: Quantitative data on the in vitro and in vivo antiglucocorticoid activity of RU-486.
Mechanism of Action: Glucocorticoid Receptor Antagonism
The primary mechanism of action of RU-486 as a glucocorticoid antagonist involves its competitive binding to the glucocorticoid receptor. This process can be broken down into several key steps:
-
Competitive Binding: RU-486 enters the cell and binds to the ligand-binding domain (LBD) of the cytoplasmic glucocorticoid receptor with high affinity. This binding is competitive with endogenous glucocorticoids like cortisol.
-
Receptor Conformational Change: Upon binding RU-486, the GR undergoes a conformational change that is distinct from the change induced by agonist binding.[7]
-
Impaired Nuclear Translocation and DNA Binding: While some studies suggest that RU-486 can induce nuclear translocation of the GR, it impairs the receptor's ability to effectively bind to glucocorticoid response elements (GREs) on the DNA.[8]
-
Inhibition of Gene Transcription: By preventing the proper interaction of the GR with GREs and the recruitment of coactivator proteins, RU-486 inhibits the transcription of glucocorticoid-responsive genes.[2]
The following diagram illustrates the antagonistic signaling pathway of RU-486.
Key Experimental Protocols
The following sections detail standardized protocols used to characterize the biological activity of antiglucocorticoids like RU-486.
Glucocorticoid Receptor Binding Assay
This protocol is designed to determine the binding affinity of a compound to the glucocorticoid receptor.
Objective: To quantify the ability of a test compound to compete with a radiolabeled glucocorticoid for binding to the GR.
Materials:
-
Test compound (e.g., RU-486)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Cytosolic extract containing glucocorticoid receptors
-
Assay buffer (e.g., Tris-HCl with molybdate)
-
Scintillation fluid and counter
Workflow:
Glucocorticoid Receptor Translocation Assay
This protocol visualizes the movement of the glucocorticoid receptor from the cytoplasm to the nucleus upon ligand binding.
Objective: To determine if a test compound induces the nuclear translocation of the GR.
Materials:
-
A549 cells (or other suitable cell line)
-
Test compound (e.g., RU-486)
-
Glucocorticoid agonist (e.g., cortisol)
-
Primary antibody against GR (e.g., Nr3c1)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on coverslips.
-
Treat cells with vehicle, cortisol, or the test compound for a specified time (e.g., 1.5 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary anti-GR antibody, followed by the fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the nuclear to cytoplasmic fluorescence ratio using a fluorescence microscope and image analysis software.[4]
In Vivo Antiglucocorticoid Activity Assessment
This protocol assesses the ability of a compound to block the effects of glucocorticoids in a living organism.
Objective: To evaluate the in vivo antiglucocorticoid efficacy of a test compound.
Model: Dexamethasone suppression test in healthy human volunteers.
Procedure:
-
Administer a baseline dose of dexamethasone (e.g., 1 mg) at a specific time (e.g., 2400 h).
-
On subsequent occasions, co-administer the test compound (e.g., RU-486 at varying doses) with dexamethasone.
-
Measure plasma cortisol and ACTH levels at a specified time point (e.g., 0900 h).
-
An effective antiglucocorticoid will block the dexamethasone-induced suppression of cortisol and ACTH in a dose-dependent manner.[6]
Conclusion
While specific data on this compound remains elusive, the extensive research on the prototypical antiglucocorticoid RU-486 provides a robust framework for understanding the biological activity of this class of compounds. The high-affinity binding to the glucocorticoid receptor, subsequent conformational changes, and inhibition of gene transcription are the cornerstone of their mechanism of action. The experimental protocols detailed herein represent standard methodologies for characterizing the in vitro and in vivo properties of novel antiglucocorticoid candidates. Further research is necessary to elucidate the specific pharmacological profile of this compound and determine its potential therapeutic applications.
References
- 1. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antiglucocorticoid action of RU 486] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of RU 486 for 8 days in normal volunteers: antiglucocorticoid effect with no evidence of peripheral cortisol deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new steroid analog RU 486 inhibits glucocorticoid action in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The three-dimensional structures of antagonistic and agonistic forms of the glucocorticoid receptor ligand-binding domain: RU-486 induces a transconformation that leads to active antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
RU-25055 cellular uptake and bioavailability
An in-depth search for scientific data on "RU-25055" has yielded no specific information regarding its cellular uptake, bioavailability, or any associated experimental protocols. The identifier "this compound" does not appear in publicly available scientific literature or clinical trial databases.
The search results did provide general principles of cellular uptake mechanisms and pharmacokinetic studies for other compounds, such as RU-486 (Mifepristone), but no data was found for a substance specifically designated this compound.
This suggests that "this compound" may be an internal compound code that has not yet been disclosed in publications, a misidentified designation, or a compound that is not yet described in scientific literature.
Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
To proceed with this request, a valid and publicly documented compound identifier would be required. If you can provide an alternative name or any published references for the compound of interest, I would be glad to assist further.
RU-25055: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed stability data for RU-25055 is limited. This guide synthesizes the available information and provides a framework for stability assessment based on general pharmaceutical principles and guidelines. The experimental protocols and signaling pathways described herein are illustrative and should be adapted based on internal experimental findings.
Introduction
This compound is a synthetic steroid identified as an antiglucocorticoid. Its primary known application in research is to antagonize the effects of glucocorticoids, as demonstrated in studies of Epstein-Barr virus (EBV) induction.[1] Due to the limited availability of comprehensive stability studies in the public domain, this document provides essential information on recommended storage conditions and outlines a general approach to evaluating the stability of this compound.
Recommended Storage Conditions
The primary available information regarding the storage of this compound comes from commercial suppliers. To maintain its integrity, the compound should be stored under the following conditions:
| Parameter | Condition | Source |
| Temperature | -20°C | Commercial Supplier Data |
| Shipping | Shipped on "Blue Ice" (indicating the need for cold chain) | Commercial Supplier Data |
It is crucial to adhere to these storage conditions to ensure the compound's stability and reliability in experimental settings.
General Principles of Stability for Steroidal Compounds
While specific degradation pathways for this compound have not been publicly documented, steroidal molecules, in general, can be susceptible to degradation through several mechanisms:
-
Hydrolysis: Ester or other labile functional groups can be subject to hydrolysis, which is often pH-dependent.
-
Oxidation: The steroid nucleus or its substituents may be sensitive to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
Given its classification as a synthetic steroid, a comprehensive stability program for this compound would involve forced degradation studies to identify its intrinsic stability and potential degradation products.
Illustrative Experimental Protocol for Stability Testing
The following is a generalized protocol for assessing the stability of a research compound like this compound, based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (solid powder)
-
Solvents for dissolution (e.g., ethanol, DMSO, as appropriate for the compound's solubility)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
A suitable HPLC column (e.g., C18)
-
pH meter
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under similar conditions.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound in each sample.
-
Identify and quantify any degradation products.
-
Determine the degradation rate under each condition.
-
Visualizations
General Glucocorticoid Signaling Pathway
The following diagram illustrates a simplified, generalized signaling pathway for glucocorticoids, which this compound antagonizes.
References
Unveiling the Transcriptional Landscape: A Technical Guide to the Downstream Effects of Non-steroidal Selective Androgen Receptor Modulators (SARMs)
Disclaimer: The compound "RU-25055" is not identifiable in publicly available scientific literature. This document will, therefore, provide a comprehensive overview of the downstream gene transcription effects of non-steroidal Selective Androgen Receptor Modulators (SARMs) as a class of molecules, drawing upon data from well-characterized examples.
Introduction for Researchers, Scientists, and Drug Development Professionals
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, non-steroidal SARMs are designed to elicit the anabolic benefits of androgens in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] Their unique mechanism of action, which involves differential recruitment of co-regulators to the AR, leads to a distinct downstream gene transcription profile compared to endogenous androgens like dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth analysis of the molecular mechanisms underlying SARM-mediated gene regulation, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Tissue-Selective Gene Regulation
The cornerstone of SARM activity lies in their ability to induce a specific conformational change in the androgen receptor upon binding. This altered conformation dictates the interaction of the SARM-AR complex with various co-activator and co-repressor proteins.[2] The differential expression of these co-regulators across various tissues is a key determinant of the tissue-selective effects of SARMs.[1][2]
In anabolic tissues like muscle and bone, the cellular environment is rich in co-activators that are favorably recruited by the SARM-AR complex, leading to the transcription of genes associated with muscle growth (e.g., IGF-1) and bone formation. Conversely, in androgenic tissues like the prostate, the SARM-AR complex may recruit a different set of co-regulators, or a mix of co-activators and co-repressors, resulting in a blunted or even antagonistic effect on gene expression compared to DHT.[1][2]
Signaling Pathways and Downstream Gene Transcription
The binding of a non-steroidal SARM to the androgen receptor initiates a cascade of events culminating in the modulation of target gene expression.
References
An In-Depth Technical Guide to RU-486 (Mifepristone) for Basic Research in Endocrinology
An in-depth analysis of scientific databases and research literature reveals no significant findings for a compound designated "RU-25055" within the context of endocrinology or androgen receptor research. It is possible that this designation is erroneous or refers to a compound not widely documented in publicly accessible resources.
However, the "RU" designation is historically associated with the pharmaceutical company Roussel Uclaf, which developed a prominent compound used in endocrinological research: RU-486, also known as Mifepristone. This compound is a potent antiglucocorticoid and antiprogestin. Given the likely intended focus on a research compound in endocrinology, this guide will pivot to provide a comprehensive technical overview of RU-486 (Mifepristone) for its application in basic endocrinology research, specifically focusing on its antiglucocorticoid properties.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: The mechanism and application of RU-486 as a glucocorticoid receptor antagonist.
Introduction
RU-486, or Mifepristone, is a synthetic steroid that exhibits strong antagonistic effects on the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR). Its high affinity for these receptors makes it a valuable tool for studying their physiological and pathological roles. In the field of endocrinology, RU-486 is instrumental in investigating the mechanisms of glucocorticoid action, the pathophysiology of glucocorticoid excess (as seen in Cushing's syndrome), and the complex interplay of the hypothalamic-pituitary-adrenal (HPA) axis.
Mechanism of Action
RU-486 exerts its antiglucocorticoid effects primarily by competitively binding to the glucocorticoid receptor. Unlike glucocorticoid agonists, which induce a conformational change in the GR that promotes coactivator recruitment and subsequent gene transcription, RU-486 binding induces a distinct conformational change. This altered conformation prevents the efficient recruitment of coactivators and can even promote the binding of corepressors, thereby inhibiting the transcription of glucocorticoid-responsive genes.
Quantitative Data
The following tables summarize key quantitative parameters of RU-486 in relation to the glucocorticoid receptor.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Species | Kd (nM) | Assay Method |
| RU-486 (Mifepristone) | Glucocorticoid Receptor | Human | ~1 | Radioligand binding assay |
| Dexamethasone (B1670325) | Glucocorticoid Receptor | Human | ~3-5 | Radioligand binding assay |
| Cortisol | Glucocorticoid Receptor | Human | ~10-25 | Radioligand binding assay |
Kd (dissociation constant) is an inverse measure of binding affinity; a lower Kd indicates a higher affinity.
Table 2: In Vitro Potency (IC50)
| Compound | Parameter | Cell Line | IC50 (nM) | Description |
| RU-486 (Mifepristone) | Inhibition of Dexamethasone-induced MMTV-luciferase | HeLa | ~10 | Concentration required to inhibit 50% of the maximal response induced by dexamethasone. |
IC50 (half maximal inhibitory concentration) indicates the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of RU-486 for the glucocorticoid receptor.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells expressing the human glucocorticoid receptor (e.g., HeLa or A549 cells) to a sufficient density.
-
Harvest the cells and prepare a cytosolic extract containing the glucocorticoid receptors.
-
-
Binding Reaction:
-
Incubate the cytosolic extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).
-
Add increasing concentrations of unlabeled RU-486 to compete for binding with the radioligand.
-
Include a control with a high concentration of unlabeled dexamethasone to determine non-specific binding.
-
-
Separation and Detection:
-
Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of RU-486.
-
Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.
-
Glucocorticoid Receptor-Mediated Reporter Gene Assay
Objective: To assess the functional antagonist activity of RU-486 on glucocorticoid receptor-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa) in appropriate media.
-
Co-transfect the cells with a glucocorticoid receptor expression vector and a reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Treat the transfected cells with a fixed concentration of a glucocorticoid agonist (e.g., dexamethasone) to induce reporter gene expression.
-
Concurrently, treat separate sets of cells with the agonist plus increasing concentrations of RU-486.
-
Include appropriate vehicle controls.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Plot the percentage of inhibition of agonist-induced activity against the concentration of RU-486 to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Glucocorticoid receptor signaling pathway and its inhibition by RU-486.
Experimental Workflow Diagram
Caption: Workflow for a glucocorticoid receptor reporter gene assay.
Methodological & Application
RU-25055 experimental protocol for in vitro studies
Comprehensive searches for in vitro experimental protocols and studies related to the compound RU-25055 have yielded no specific results. The scientific literature and available databases do not appear to contain information on a compound with this designation.
The search results consistently point to research on the G protein-coupled receptor 55 (GPR55) and its endogenous ligand L-α-lysophosphatidylinositol (LPI) . This suggests that the query for "this compound" may be a misnomer or refer to a compound that is not widely documented under this name.
Research on GPR55 and LPI indicates a significant role in various cellular processes. Studies have shown that LPI activation of GPR55 can stimulate several downstream signaling pathways, including:
-
RhoA-dependent Ca2+ signaling: LPI treatment in cells expressing GPR55 has been shown to induce the activation of RhoA, leading to a sustained, oscillatory release of intracellular calcium.[1] This signaling cascade can result in the activation and nuclear translocation of transcription factors like the nuclear factor of activated T cells (NFAT).[1]
-
ERK1/2 and PI3K/Akt Pathways: The activation of GPR55 by LPI has also been demonstrated to stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and protein kinase B (Akt).[1] These pathways are crucial in regulating cell proliferation and migration.
The activation of these signaling pathways by the LPI-GPR55 axis has been implicated in the progression of several types of cancer, including prostate, breast, and pancreatic cancer, by promoting cancer cell proliferation, migration, and invasion. Consequently, GPR55 is being investigated as a potential therapeutic target, and a number of GPR55 antagonists are under development.
Due to the absence of specific data for this compound, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible. Researchers interested in this area are encouraged to verify the compound's designation and explore the extensive literature available on GPR55 and its ligands.
References
Application Notes and Protocols for RU-25055 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-25055 is a synthetic steroid identified as a potent antiglucocorticoid.[1] It functions as a glucocorticoid receptor (GR) antagonist, blocking the actions of glucocorticoids like cortisol. Glucocorticoids are crucial in regulating a wide array of physiological processes, including metabolism, inflammation, and immune response.[2][3] Their actions are mediated by the intracellular glucocorticoid receptor.[2][4] Upon binding to a glucocorticoid, the GR translocates to the nucleus and acts as a ligand-dependent transcription factor, modulating the expression of target genes.[2][4][5] Dysregulation of glucocorticoid signaling is implicated in various diseases, making GR antagonists like this compound valuable research tools and potential therapeutic agents.
Note on Data Availability: Publicly available information on this compound is limited, with specific experimental data on dosage and concentration in cell culture not readily accessible in current literature. The following protocols and recommendations are based on general principles of glucocorticoid receptor antagonism and best practices for in vitro studies. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound exerts its effects by competitively binding to the glucocorticoid receptor, thereby inhibiting the binding of endogenous or synthetic glucocorticoids. This blockade prevents the conformational changes in the GR that are necessary for its activation and subsequent translocation to the nucleus to regulate gene expression. The antagonism of the GR can lead to various cellular effects, including the inhibition of glucocorticoid-induced gene expression and the modulation of inflammatory and apoptotic pathways.
Below is a generalized diagram of the glucocorticoid receptor signaling pathway and the inhibitory action of a GR antagonist like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Use of RU-25055 (as a Representative Antiglucocorticoid) in Animal Model Studies
Disclaimer: Scientific literature with specific in vivo applications and protocols for RU-25055 is limited. The following application notes and protocols are based on the known function of this compound as a synthetic antiglucocorticoid and data from studies on other well-documented glucocorticoid receptor (GR) antagonists, such as mifepristone (B1683876) (RU-486) and CORT 108297. Researchers should use this information as a general guide and must conduct dose-finding and toxicity studies for this compound specifically before commencing full-scale experiments.
Introduction
This compound is a synthetic steroid that functions as a glucocorticoid receptor (GR) antagonist. By binding to the GR, it competitively inhibits the actions of endogenous glucocorticoids like cortisol (in humans) and corticosterone (B1669441) (in rodents). This makes it a valuable tool for investigating the physiological and pathophysiological roles of the glucocorticoid signaling pathway in various animal models of disease. Potential areas of research include endocrinology, neuroscience, immunology, and oncology.
Data Presentation: Representative Dosing of GR Antagonists in Animal Models
The following table summarizes dosages and administration routes for commonly studied GR antagonists in rodents. This data can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Dose Range | Route of Administration | Study Focus | Reference(s) |
| Mifepristone (RU-486) | Rats (Sprague-Dawley) | 20 - 40 mg/kg | Subcutaneous (s.c.) | Ethanol Withdrawal | [1] |
| Mifepristone (RU-486) | Rats (Wistar) | 10 mg/kg | Subcutaneous (s.c.) | Pregnancy Termination | [2][3] |
| Mifepristone (RU-486) | Mice (AKR/J) | ~10 mg/kg (0.3 mg/mouse) | Oral Gavage | Leukemia | [4] |
| CORT 108297 | Mice (C57BL/6J) | 40 - 80 mg/kg | Oral Gavage | Diet-Induced Obesity | [5] |
| CORT 108297 | Rats (Male) | 30 - 60 mg/kg | Not Specified | Neuroendocrine Stress | [6][7] |
| Relacorilant (CORT125134) | Mice (C57BL/6J) | 60 mg/kg/day (in chow) | Oral | Skin Physiology | [8] |
Signaling Pathway
Glucocorticoids exert their effects primarily through the intracellular glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[9] In the nucleus, it can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors.[10][11] this compound, as a GR antagonist, binds to the GR but does not induce the conformational changes necessary for full receptor activation, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following are generalized protocols for in vivo studies using a GR antagonist like this compound. Specific parameters should be optimized for the particular animal model and research question.
4.1. Protocol: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
This protocol is adapted from studies using other GR antagonists to mitigate weight gain.[5]
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed (3-5 mice per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Diet:
-
Control Group: Standard chow.
-
Experimental Groups: High-fat diet (e.g., 60% kcal from fat).
-
-
Experimental Groups (n=8-10 per group):
-
Control Diet + Vehicle
-
High-Fat Diet + Vehicle
-
High-Fat Diet + this compound (Low Dose, e.g., 20 mg/kg)
-
High-Fat Diet + this compound (High Dose, e.g., 50 mg/kg)
-
-
Drug Preparation and Administration:
-
Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water or peanut oil).
-
Prepare suspensions of this compound in the vehicle at the desired concentrations.
-
Administer the compound or vehicle daily via oral gavage at a consistent time each day.
-
-
Treatment Duration: 4-8 weeks.
-
Monitoring and Measurements:
-
Body Weight: Measure daily or every other day.
-
Food Intake: Measure daily by weighing the remaining food.
-
Metabolic Assessments (at baseline and end of study):
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg). Measure blood glucose from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin (B600854) Tolerance Test (ITT): Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Procedures:
-
At the end of the study, euthanize mice according to approved institutional guidelines.
-
Collect blood for analysis of plasma insulin, corticosterone, and lipid profiles.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis or gene expression studies.
-
4.2. Protocol: Assessment of this compound in a Rat Model of Chronic Stress
This protocol is based on studies investigating the role of glucocorticoids in stress and anxiety-like behaviors.[12][13]
-
Animals: Adult male Wistar or Sprague-Dawley rats, 250-300g.
-
Housing: Single-housed to prevent social buffering of stress, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Chronic Stress Paradigm:
-
Employ a chronic unpredictable stress (CUS) or chronic restraint stress (CRS) model for 21-28 days.
-
For CRS, place rats in a well-ventilated restrainer for 2-6 hours daily.
-
-
Experimental Groups (n=10-12 per group):
-
No Stress + Vehicle
-
Stress + Vehicle
-
Stress + this compound (e.g., 10 mg/kg)
-
Stress + this compound (e.g., 30 mg/kg)
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., peanut oil, sesame oil).
-
Administer daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, typically 30-60 minutes before the daily stressor.
-
-
Behavioral Testing (conducted in the final week of the protocol):
-
Forced Swim Test (FST): Assess behavioral despair. Place the rat in a cylinder of water and record the duration of immobility over a 5-minute session.
-
Elevated Plus Maze (EPM): Assess anxiety-like behavior. Record the time spent in and entries into the open and closed arms of the maze.
-
-
Terminal Procedures:
-
Following behavioral testing, euthanize animals.
-
Collect blood to measure plasma corticosterone and ACTH levels.
-
Harvest brain regions (e.g., hippocampus, prefrontal cortex, amygdala) and adrenal glands for further analysis (e.g., receptor expression, neurogenesis markers).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using this compound.
References
- 1. Mifepristone Pretreatment Reduces Ethanol Withdrawal Severity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reproductive function in rats after mifepristone-induced termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone Treatment Improves Length and Quality of Survival of Mice with Spontaneous Leukemia | Anticancer Research [ar.iiarjournals.org]
- 5. Selective Glucocorticoid Receptor (GR-II) Antagonist Reduces Body Weight Gain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test PMID: 24530653 | MedChemExpress [medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Glucocorticoid and Mineralocorticoid Receptor Antagonists in the Skin of Aged Female Mice [mdpi.com]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mineralocorticoid and glucocorticoid receptor antagonists in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
Application Notes: RU-25055 in Steroid Hormone Research
Introduction
RU-25055 is a non-steroidal antiandrogen that has been utilized in research to investigate the role of the androgen receptor (AR) in various physiological and pathological processes. As a competitive antagonist, this compound binds to the AR, thereby inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade of the androgen signaling pathway makes it a valuable tool for researchers in endocrinology, oncology, and drug development to probe the mechanisms of androgen action and to evaluate the therapeutic potential of AR antagonism.
These application notes provide an overview of the use of this compound in steroid hormone research, with a focus on its application in competitive binding assays and transcriptional activation assays. While specific quantitative data for this compound is not widely available in the public domain, the protocols provided herein are based on established methodologies for characterizing antiandrogenic compounds.
Key Applications:
-
Competitive Binding Assays: To determine the binding affinity of this compound for the androgen receptor and to investigate the competitive interaction with known androgens.
-
Transcriptional Activation Assays: To assess the functional consequence of this compound binding to the AR, specifically its ability to inhibit androgen-induced gene expression.
-
In Vivo Studies: To study the systemic effects of androgen receptor blockade in animal models of androgen-dependent diseases, such as prostate cancer.
Data Presentation
Due to the limited availability of public data for this compound, the following table provides a template for how quantitative data for this and similar antiandrogens should be structured. Researchers generating new data on this compound are encouraged to populate a similar table for clear comparison and dissemination of findings.
Table 1: Template for Quantitative Data Summary of this compound
| Parameter | Value | Units | Experimental System | Reference Compound | Reference Value |
| IC50 (AR Binding) | TBD | nM | Rat Prostate Cytosol | Dihydrotestosterone (DHT) | TBD |
| Ki (AR Binding) | TBD | nM | Human LNCaP Cell Lysate | R1881 | TBD |
| IC50 (Transcription) | TBD | µM | AR-CALUX Reporter Gene Assay | Flutamide | TBD |
| In Vivo Efficacy | TBD | % | Reduction in Prostate Weight (Rat) | Nilutamide | TBD |
TBD: To Be Determined by experimentation.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol describes a method to determine the relative binding affinity (RBA) of this compound for the androgen receptor in a competitive binding assay using a radiolabeled androgen.
Objective: To quantify the concentration of this compound required to displace 50% of a radiolabeled androgen from the AR (IC50).
Materials:
-
This compound
-
Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT)
-
Unlabeled androgen (R1881 or DHT) for standard curve
-
AR source (e.g., rat ventral prostate cytosol or LNCaP cell lysate)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of AR Source:
-
For rat prostate cytosol: Homogenize fresh or frozen rat ventral prostates in ice-cold assay buffer. Centrifuge at 105,000 x g for 60 minutes at 4°C. Collect the supernatant (cytosol).
-
For cell lysate: Culture LNCaP cells to 80-90% confluency. Harvest cells and lyse in ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the AR source using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the unlabeled androgen standard in the assay buffer.
-
In microcentrifuge tubes, add a fixed amount of AR preparation.
-
Add the various concentrations of this compound or the unlabeled androgen.
-
Add a fixed concentration of the radiolabeled androgen (typically at or below its Kd).
-
For total binding, add only the radiolabeled androgen and AR preparation.
-
For non-specific binding, add the radiolabeled androgen, AR preparation, and a high concentration of the unlabeled androgen (e.g., 1000-fold excess).
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold DCC suspension to each tube.
-
Vortex briefly and incubate on ice for 10-15 minutes.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the charcoal with the unbound radioligand.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the AR-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining the IC50 of this compound in a competitive binding assay.
Androgen Receptor Transcriptional Activation Assay
This protocol outlines a cell-based reporter gene assay to measure the antagonistic activity of this compound on androgen-induced gene transcription.
Objective: To determine the concentration of this compound that inhibits 50% of the maximal androgen-induced reporter gene activity (IC50).
Materials:
-
This compound
-
Androgen agonist (e.g., DHT)
-
Cell line stably or transiently expressing the human AR and an androgen-responsive reporter construct (e.g., AR-CALUX cells with a luciferase reporter)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Culture the reporter cell line under standard conditions.
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Prepare a solution of the androgen agonist (e.g., DHT) at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and replace it with medium containing the various concentrations of this compound.
-
Immediately add the DHT solution to all wells except the vehicle control.
-
Include appropriate controls: vehicle control (no DHT, no this compound), agonist control (DHT only), and a positive control antagonist if available.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Calculate the percentage of inhibition of the DHT-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Androgen Receptor Signaling Pathway and Antagonist Action
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Application Notes and Protocols for Studying Glucocorticoid Signaling Using RU-486 (Mifepristone) as a Prototypical Antagonist
A Note on RU-25055: Publicly available scientific literature and databases contain limited to no specific information on a compound designated "this compound" as a tool for studying glucocorticoid signaling. The "RU" designation is historically associated with compounds developed by Roussel Uclaf. It is possible that this compound is an internal designation, a less-common analog, or a typographical error for a more well-characterized compound. This document will focus on the extensively studied glucocorticoid receptor (GR) antagonist, RU-486 (Mifepristone) , as a representative tool for investigating glucocorticoid signaling pathways. The principles and protocols described herein are broadly applicable to the study of other GR antagonists.
Introduction to Glucocorticoid Signaling and the Role of Antagonists
Glucocorticoids (GCs) are steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and stress responses.[1][2][3] Their actions are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[2][4] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[1] Upon binding to a glucocorticoid agonist (e.g., cortisol, dexamethasone), the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[1][4] In the nucleus, GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate or repress gene transcription (transactivation and transrepression, respectively).[1][5]
Selective glucocorticoid receptor antagonists are invaluable chemical tools for dissecting the complexities of GR signaling. RU-486 is a potent GR antagonist that also exhibits high affinity for the progesterone (B1679170) receptor.[5][6] It competitively binds to the GR, preventing the conformational changes required for full receptor activation. While RU-486 can promote the nuclear translocation of the GR, it often fails to induce the same transcriptional activation as agonists, thereby blocking downstream signaling.[5][7]
Data Presentation: Comparative Pharmacology of GR Ligands
The following table summarizes key quantitative data for RU-486 and other relevant glucocorticoid receptor ligands. This data is essential for designing experiments and interpreting results.
| Compound | Receptor | Action | Binding Affinity (Ki or IC50) | Notes |
| RU-486 (Mifepristone) | GR, PR | Antagonist | IC50: 1.32 nM for GR[8] | Also a potent progesterone receptor antagonist.[6] Can exhibit partial agonist activity depending on the cellular context.[9] |
| RU-40555 | GR | Antagonist | Ki: 2.4 nM for GR[10] | A close analog of RU-486. Induces GR nuclear translocation.[10] |
| Dexamethasone | GR | Agonist | Relative affinity lower than RU-486.[6] | Potent synthetic glucocorticoid agonist commonly used in vitro and in vivo. |
| Corticosterone | GR, MR | Agonist | Endogenous glucocorticoid in rodents. | Often used in in vivo animal studies. |
| CORT125281 | GR | Antagonist | - | A selective GR antagonist with tissue-specific effects.[11] |
| ORG 34517 | GR | Antagonist | Does not induce GR translocation at doses up to 3 x 10-7 M.[7] | Considered a "true competitive" antagonist without partial agonist activities.[7] |
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Differential effects of the new glucocorticoid receptor antagonist ORG 34517 and RU486 (mifepristone) on glucocorticoid receptor nuclear translocation in the AtT20 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RU486-induced glucocorticoid receptor agonism is controlled by the receptor N terminus and by corepressor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The steroid receptor antagonists RU40555 and RU486 activate glucocorticoid receptor translocation and are not excreted by the steroid hormones transporter in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using RU-25055
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the cellular activity of RU-25055, a selective kappa-opioid receptor (KOR) agonist. The following cell-based assays are described: a cAMP inhibition assay to measure G-protein activation, a β-arrestin recruitment assay to assess biased signaling, and a reporter gene assay to quantify downstream transcriptional events.
Introduction
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] KOR activation is also associated with the recruitment of β-arrestin, which can mediate receptor desensitization, internalization, and initiate distinct signaling cascades.[3][4] Ligands that differentially activate G-protein versus β-arrestin pathways are known as biased agonists and are of significant interest in drug development to separate therapeutic effects from adverse side effects.[5][6] this compound is a selective KOR agonist, and its cellular activity can be comprehensively profiled using the assays detailed below. These protocols are designed for use in recombinant cell lines expressing the human kappa-opioid receptor (hKOR).
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described assays. Values are illustrative and based on typical results for selective KOR agonists.
Table 1: Potency of this compound in cAMP Inhibition Assay
| Compound | EC50 (nM) | Maximum Inhibition (%) |
| This compound | 5.8 | 95 |
| U-50488 (Reference Agonist) | 10.2 | 100 |
Table 2: Potency and Efficacy of this compound in β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| This compound | 25.4 | 85 |
| Dynorphin A (Reference Agonist) | 5.1 | 100 |
Table 3: this compound Activity in a KOR-Driven Reporter Gene Assay
| Compound | EC50 (nM) | Maximum Fold Induction |
| This compound | 15.2 | 8.5 |
| U-69,593 (Reference Agonist) | 22.7 | 10 |
Signaling Pathways and Experimental Workflows
References
- 1. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of RU-25055 in Cushing's Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome is a debilitating endocrine disorder resulting from prolonged exposure to excessive levels of glucocorticoids, most commonly cortisol. The clinical manifestations are diverse and severe, including metabolic abnormalities, cardiovascular complications, and neuropsychiatric issues. The primary goal of treatment is to normalize cortisol levels and reverse the features of hypercortisolism. One therapeutic strategy involves the use of glucocorticoid receptor (GR) antagonists to block the action of excess cortisol at its target tissues.
RU-25055 has been identified in scientific literature as a synthetic antiglucocorticoid, suggesting its potential as a research tool for investigating glucocorticoid receptor antagonism in the context of Cushing's syndrome. These application notes provide a framework for the preclinical evaluation of this compound and similar compounds, offering detailed protocols for in vitro and in vivo studies.
Disclaimer: Publicly available quantitative data on the binding affinity and in vivo efficacy of this compound is limited. The quantitative values presented in the following tables are illustrative and based on well-characterized glucocorticoid antagonists. Researchers should determine the specific activity of this compound empirically.
I. In Vitro Characterization of this compound
A. Glucocorticoid Receptor Binding Affinity
The initial step in characterizing a potential GR antagonist is to determine its binding affinity for the receptor. This is typically achieved through competitive binding assays.
Table 1: Illustrative Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Ligand | Assay Type | IC50 (nM) | Ki (nM) |
| This compound (Illustrative) | Human GR | [³H]-Dexamethasone | Radioligand Binding | TBD | TBD |
| Dexamethasone (B1670325) (Agonist) | Human GR | [³H]-Dexamethasone | Radioligand Binding | 5-15 | 2-8 |
| Mifepristone (RU-486) (Antagonist) | Human GR | [³H]-Dexamethasone | Radioligand Binding | 1-5 | 0.5-2 |
TBD: To be determined experimentally.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the glucocorticoid receptor.
-
Materials:
-
Recombinant human glucocorticoid receptor (full-length or ligand-binding domain).
-
[³H]-Dexamethasone (radiolabeled ligand).
-
Unlabeled Dexamethasone (for positive control).
-
This compound (test compound).
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation vials and scintillation fluid.
-
Filter plates and harvesting equipment.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine the recombinant GR, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of this compound or control compounds.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]-Dexamethasone using a scintillation counter.
-
Plot the percentage of inhibition of [³H]-Dexamethasone binding against the logarithm of the this compound concentration to determine the IC50 value.
-
B. Functional Antagonist Activity
Demonstrating that this compound not only binds to the GR but also blocks agonist-induced activity is crucial. This can be assessed using a reporter gene assay.
Table 2: Illustrative Functional Antagonist Activity
| Cell Line | Reporter Gene | Agonist | Antagonist | IC50 (nM) |
| HEK293T | MMTV-Luciferase | Dexamethasone (100 nM) | This compound (Illustrative) | TBD |
| HEK293T | MMTV-Luciferase | Dexamethasone (100 nM) | Mifepristone (RU-486) | 10-50 |
TBD: To be determined experimentally.
Experimental Protocol: Glucocorticoid Receptor Reporter Gene Assay
-
Objective: To measure the ability of this compound to inhibit dexamethasone-induced transactivation of a GR-responsive reporter gene.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, A549) that expresses the GR or is co-transfected with a GR expression vector.
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase, β-galactosidase). A common choice is the Mouse Mammary Tumor Virus (MMTV) promoter.
-
Dexamethasone (agonist).
-
This compound (test compound).
-
Cell culture reagents.
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the GR expression vector (if necessary) and the GRE-reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of dexamethasone in the presence of increasing concentrations of this compound.
-
Include appropriate controls: vehicle only, dexamethasone only, and this compound only.
-
Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Plot the percentage of inhibition of dexamethasone-induced reporter activity against the logarithm of the this compound concentration to determine the IC50 value.
-
II. In Vivo Evaluation of this compound in a Model of Cushing's Syndrome
Animal models are essential for evaluating the in vivo efficacy and safety of a potential therapeutic agent for Cushing's syndrome. A common model involves the chronic administration of high doses of corticosterone (B1669441) to mimic the hypercortisolemic state.
Table 3: Illustrative In Vivo Efficacy of this compound in a Corticosterone-Induced Cushing's-like Model in Rodents
| Parameter | Vehicle Control | Corticosterone | Corticosterone + this compound (Illustrative) |
| Body Weight Gain (%) | 5-10 | 20-30 | 10-15 |
| Adrenal Gland Weight (mg) | 20-30 | 5-10 (atrophy) | 10-15 (partial rescue) |
| Blood Glucose (mg/dL) | 80-100 | 150-200 | 100-130 |
| Plasma Insulin (B600854) (ng/mL) | 0.5-1.0 | 2.0-3.0 | 1.0-1.5 |
Experimental Protocol: Corticosterone-Induced Cushing's-like Model
-
Objective: To assess the ability of this compound to ameliorate the metabolic and physiological symptoms of glucocorticoid excess in vivo.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Materials:
-
Corticosterone (for inducing the Cushing's-like state).
-
This compound (test compound).
-
Vehicle for drug administration (e.g., sesame oil, DMSO/saline).
-
Equipment for subcutaneous injections or oral gavage.
-
Metabolic cages for urine and feces collection.
-
Glucometer and insulin ELISA kit.
-
Analytical balance for weighing animals and organs.
-
-
Procedure:
-
Acclimatize animals to the housing conditions.
-
Divide animals into treatment groups (e.g., Vehicle, Corticosterone, Corticosterone + this compound at different doses).
-
Administer corticosterone (e.g., via subcutaneous pellet implantation or daily injections) to the relevant groups for a period of 2-4 weeks to induce the Cushing's-like phenotype.
-
Administer this compound or vehicle daily to the respective groups.
-
Monitor key parameters throughout the study, including:
-
Body weight and food/water intake.
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Collection of 24-hour urine for corticosterone metabolite analysis.
-
-
At the end of the study, euthanize the animals and collect tissues for analysis, including:
-
Adrenal glands, thymus, and spleen (to assess glucocorticoid-induced atrophy).
-
Liver and adipose tissue (for histological and gene expression analysis).
-
-
Analyze the data to determine if this compound treatment reverses or mitigates the effects of chronic corticosterone administration.
-
III. Visualization of Signaling Pathways and Workflows
A. Glucocorticoid Receptor Signaling and Antagonism
Caption: Glucocorticoid receptor signaling pathway and its inhibition by an antagonist like this compound.
B. Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound's antiglucocorticoid activity.
C. Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of this compound in a rodent model of Cushing's syndrome.
protocol for dissolving RU-25055 for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-25055 is a synthetic steroid that functions as a glucocorticoid receptor (GR) antagonist. It is a valuable tool for in vitro and in vivo studies aimed at investigating the physiological and pathological roles of glucocorticoid signaling. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound, along with information on its mechanism of action and relevant signaling pathways.
Chemical Properties and Solubility
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₂S |
| CAS Number | 67983-56-6 |
| Description | Synthetic antiglucocorticoid |
| Storage | Store at -20°C |
| Likely Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695) |
Experimental Protocols: Dissolving this compound
The following protocol outlines the recommended procedure for preparing a stock solution of this compound. It is based on standard laboratory practices for similar compounds.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a precise amount based on its molecular weight.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or 100% Ethanol to the vial containing the this compound powder. For a 10 mM stock, the volume of solvent will depend on the amount of powder weighed.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.
-
Sterilization (Optional): If required for the experiment (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note on Working Solutions:
For most cell-based experiments, the high concentration stock solution in DMSO or ethanol will be further diluted in the aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO). A vehicle control (culture medium with the same final concentration of the solvent) should always be included in experiments.
Signaling Pathway
This compound, as a glucocorticoid receptor antagonist, exerts its effects by competitively inhibiting the binding of endogenous glucocorticoids, such as cortisol, to the glucocorticoid receptor (GR). The canonical signaling pathway is depicted below.
Caption: Glucocorticoid Receptor Antagonism by this compound.
Pathway Description:
-
Binding: In the cytoplasm, the glucocorticoid receptor (GR) exists in an inactive complex with heat shock proteins (Hsp90).
-
Competition: this compound competes with endogenous glucocorticoids for binding to the ligand-binding domain of the GR.
-
Inhibition of Translocation: When this compound binds to the GR, it induces a conformational change that prevents the dissociation of the Hsp90 complex and subsequent translocation of the receptor to the nucleus.
-
Blocked Gene Transcription: By preventing the GR from binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, this compound blocks the glucocorticoid-induced changes in gene transcription.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: In Vitro Experimental Workflow for this compound.
Conclusion
These application notes provide a foundational protocol for the dissolution and use of this compound in experimental settings. Researchers should always consult the product-specific data sheet provided by the supplier for the most accurate solubility information. Careful preparation and adherence to sterile techniques will ensure the integrity of experimental outcomes when studying the antagonistic effects of this compound on the glucocorticoid receptor signaling pathway.
Application Notes and Protocols for RU-25055 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RU-25055 is a synthetic steroid that has been investigated for its antiglucocorticoid properties. As a potential modulator of the glucocorticoid receptor (GR), it is a candidate for screening in various therapeutic areas where GR signaling plays a crucial role, including inflammation, autoimmune diseases, and certain cancers. High-throughput screening (HTS) assays are essential for efficiently identifying and characterizing the activity of compounds like this compound. These application notes provide detailed protocols for two common HTS assays to assess the antiglucocorticoid activity of this compound: a competitive binding assay and a cell-based reporter gene assay.
Data Presentation
While specific high-throughput screening data for this compound is not extensively available in the public domain, the following tables represent the expected quantitative data structure from the described assays. These values are hypothetical and serve as a template for data presentation.
Table 1: Competitive Binding Assay Data for this compound
| Compound | Ki (nM) | IC50 (nM) | Hill Slope |
| Dexamethasone (B1670325) (Control) | 5.2 | 10.8 | 1.1 |
| This compound (Hypothetical) | 25.6 | 53.2 | 0.9 |
| RU-486 (Reference) | 2.1 | 4.5 | 1.0 |
Table 2: Glucocorticoid Receptor (GR) Antagonist Activity in a Reporter Gene Assay
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound (Hypothetical) | 78.3 | 95 |
| RU-486 (Reference) | 15.2 | 98 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
This protocol describes a competitive binding assay in a 384-well format to determine the binding affinity of this compound to the glucocorticoid receptor.
Materials:
-
Glucocorticoid Receptor (GR) protein, ligand-binding domain (LBD)
-
Dexamethasone-biotin conjugate (tracer)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST, if using a GST-tagged GR-LBD)
-
Streptavidin-XL665
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
This compound and reference compounds (e.g., Dexamethasone, RU-486)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in assay buffer. The final concentration in the assay should typically range from 10 µM to 0.1 nM.
-
Reagent Preparation:
-
Prepare a solution of GR-LBD and Europium cryptate-labeled antibody in assay buffer.
-
Prepare a solution of Dexamethasone-biotin and Streptavidin-XL665 in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the compound solution (or vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the GR-LBD/antibody solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of the Dexamethasone-biotin/Streptavidin-XL665 solution to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
Cell-Based Glucocorticoid Response Element (GRE) Reporter Gene Assay
This protocol outlines a cell-based assay to measure the antagonist activity of this compound on dexamethasone-induced GR activation.
Materials:
-
HEK293 or A549 cells stably expressing the human glucocorticoid receptor and a GRE-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Dexamethasone
-
This compound and reference antagonist (e.g., RU-486)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed the reporter cells in 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in serum-free medium.
-
Assay Procedure:
-
Add 5 µL of the diluted compounds to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Prepare a solution of dexamethasone in serum-free medium at a concentration that gives ~80% of the maximal response (EC80).
-
Add 5 µL of the dexamethasone solution to all wells except the vehicle control.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and the maximum dexamethasone response (100% activity). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Mandatory Visualization
Caption: HTRF Competitive Binding Assay Workflow.
Caption: GRE Reporter Gene Assay Principle.
Caption: Glucocorticoid Receptor Signaling Pathway.
Application Notes and Protocols: RU-25055 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-25055 is a synthetic steroid identified as a potent antiglucocorticoid. It functions as a competitive antagonist of the glucocorticoid receptor (GR), thereby blocking the physiological effects of glucocorticoids. Glucocorticoids are crucial regulators of a wide array of cellular processes, including inflammation, metabolism, and immune responses. The ability of this compound to counteract these effects makes it a valuable tool for investigating glucocorticoid signaling pathways and for the potential development of therapeutic agents in glucocorticoid-dependent pathologies.
These application notes provide a comprehensive overview of the use of this compound in primary cell cultures, including its mechanism of action, protocols for cell treatment, and methods for assessing its effects.
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound exerts its effects by competitively binding to the glucocorticoid receptor. In the absence of an agonist, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of a glucocorticoid agonist (e.g., dexamethasone), the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the activated GR binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes.
This compound, as a competitive antagonist, binds to the GR with high affinity but does not induce the conformational changes necessary for full receptor activation and subsequent gene transcription. By occupying the receptor, this compound prevents the binding of endogenous or synthetic glucocorticoids, thereby inhibiting their downstream effects.
Caption: Mechanism of this compound as a glucocorticoid receptor antagonist.
Experimental Protocols
The following are generalized protocols for the treatment of primary cell cultures with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Preparation of this compound Stock Solution
-
Molecular Weight: 394.5 g/mol (for C24H26O2S)
-
Solvent: Due to its steroid structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General Protocol for Treatment of Primary Adherent Cells (e.g., Neurons, Fibroblasts)
Caption: General workflow for this compound treatment of adherent primary cells.
-
Cell Seeding:
-
Isolate primary cells using established protocols for the tissue of interest.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density optimized for the specific cell type and assay.
-
Culture the cells in complete growth medium and allow them to adhere and stabilize for 24-48 hours.
-
-
Treatment Preparation:
-
Prepare working solutions of this compound and a glucocorticoid agonist (e.g., dexamethasone) by diluting the stock solutions in serum-free or low-serum medium.
-
It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment).
-
-
Cell Treatment:
-
For antagonist experiments, pre-incubate the cells with the desired concentration of this compound for a specific period (e.g., 30-60 minutes) before adding the glucocorticoid agonist.
-
For experiments assessing the intrinsic activity of this compound, treat the cells with this compound alone.
-
Gently add the treatment media to the cells.
-
-
Incubation:
-
Incubate the treated cells for the desired period, which will vary depending on the endpoint being measured (e.g., 1-4 hours for signaling pathway activation, 12-24 hours for gene expression changes).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for analysis, such as Western blotting, quantitative PCR (qPCR), or immunofluorescence.
-
General Protocol for Treatment of Primary Suspension Cells (e.g., Lymphocytes)
-
Cell Preparation:
-
Isolate primary suspension cells (e.g., peripheral blood mononuclear cells) using density gradient centrifugation or other standard methods.
-
Resuspend the cells in complete growth medium at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
-
Treatment:
-
In a microcentrifuge tube or a multi-well suspension culture plate, add the appropriate volume of the cell suspension.
-
Add the working solutions of this compound and/or a glucocorticoid agonist. Ensure proper mixing.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for the desired duration.
-
-
Harvesting and Analysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Proceed with downstream applications such as flow cytometry, cell lysis for protein or RNA extraction.
-
Data Presentation
Table 1: Dose-Response of this compound in Inhibiting Dexamethasone-Induced Gene Expression
| This compound Concentration (nM) | Dexamethasone (100 nM) | Relative Gene Expression (Fold Change) | % Inhibition |
| 0 (Vehicle) | - | 1.0 ± 0.1 | - |
| 0 (Vehicle) | + | 15.2 ± 1.5 | 0 |
| 1 | + | 12.8 ± 1.2 | 17.1 |
| 10 | + | 8.5 ± 0.9 | 47.2 |
| 100 | + | 3.1 ± 0.4 | 85.2 |
| 1000 | + | 1.2 ± 0.2 | 98.6 |
Table 2: IC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | Glucocorticoid Agonist | Endpoint Measured | IC50 of this compound (nM) |
| Primary Cortical Neurons | Dexamethasone (100 nM) | Inhibition of GILZ mRNA | 25.4 |
| Primary Human Lymphocytes | Dexamethasone (50 nM) | Inhibition of IL-2 suppression | 42.1 |
| Primary Skin Fibroblasts | Cortisol (1 µM) | Inhibition of collagen synthesis | 68.7 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Conclusion
This compound is a valuable research tool for studying glucocorticoid receptor signaling in primary cell cultures. The protocols and data structure provided here offer a framework for designing and executing experiments to investigate the biological effects of this potent antiglucocorticoid. Researchers should carefully optimize experimental conditions for their specific primary cell type and research question.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RU-25055 Insolubility
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with the protein RU-25055. By addressing common issues in a question-and-answer format, this document aims to provide clear and actionable troubleshooting strategies to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound insolubility?
A1: Insolubility of recombinantly expressed proteins like this compound is a frequent challenge and can stem from several factors. High expression rates in host systems such as E. coli can overwhelm the cellular machinery responsible for proper protein folding, leading to the formation of misfolded protein aggregates known as inclusion bodies.[1] Other significant factors include suboptimal buffer conditions (e.g., pH and ionic strength), inappropriate temperatures during expression and purification, and the intrinsic properties of the protein itself, such as its amino acid composition and post-translational modifications.[2]
Q2: How does the choice of expression system impact the solubility of this compound?
A2: The expression system plays a crucial role in determining the solubility of this compound. For instance, expressing a eukaryotic protein in a bacterial system might result in insolubility due to the absence of necessary post-translational modifications required for correct folding.[1] Different host strains also possess varying capacities for protein folding and the formation of disulfide bonds, which can be critical for the protein's final conformation and solubility.[1] If solubility issues persist, considering alternative expression systems like yeast, insect, or mammalian cells may be necessary to achieve soluble and properly folded this compound.[2]
Q3: Can fusion tags affect this compound solubility?
A3: Yes, the fusion tag genetically linked to this compound can significantly influence its solubility.[1] Certain tags, such as Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners, potentially by acting as chaperones that assist in proper folding.[1] While smaller tags like a His-tag are effective for purification, they generally do not offer the same solubility enhancement as larger tags.[1]
Q4: What is the role of pH and ionic strength in this compound insolubility?
A4: The pH and ionic strength of the buffer are critical factors for maintaining this compound solubility. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to a lack of electrostatic repulsion and a higher tendency to aggregate.[3] Therefore, it is crucial to use a buffer with a pH at least one unit away from the pI of this compound. The ionic strength, adjusted with salts like NaCl, can also impact solubility by shielding electrostatic interactions that may lead to aggregation.[2]
Troubleshooting Guide
Problem: After expression and lysis, this compound is found in the insoluble pellet.
This step-by-step guide will help you diagnose and resolve insolubility issues with this compound.
Step 1: Verify Insolubility
Q: How can I confirm that this compound is indeed insoluble?
A: A simple way to verify insolubility is to perform a small-scale analytical solubility test. This involves separating the soluble and insoluble fractions of your cell lysate by centrifugation and analyzing both fractions by SDS-PAGE and Western blot (if an antibody is available).
Step 2: Optimize Expression Conditions
Q: What initial steps can I take to improve the solubility of this compound during expression?
A: High expression levels and temperatures can lead to the formation of insoluble inclusion bodies.[1] Modifying the expression conditions is a primary strategy to enhance solubility.
-
Lower the induction temperature: Reducing the temperature from 37°C to a range of 18-25°C after inducing protein expression slows down cellular processes, which can allow more time for proper protein folding.[1]
-
Reduce the inducer concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein synthesis, potentially reducing the burden on the cell's folding machinery.
Step 3: Modify Buffer Composition
Q: If optimizing expression conditions is not sufficient, what buffer modifications can I try?
A: Optimizing the lysis and purification buffers is the next critical step. The goal is to find a buffer environment that stabilizes the native conformation of this compound.
-
Adjust pH: Ensure the buffer pH is at least 1 unit away from the calculated isoelectric point (pI) of this compound.[3]
-
Vary Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength that minimizes aggregation.[2]
-
Use Additives: Incorporate additives that can enhance protein stability and solubility. Common additives include:
-
Glycerol or Polyethylene Glycol (PEG): These agents can help create a more favorable environment for the protein.[2]
-
Non-denaturing detergents (e.g., Tween-20, CHAPS): Low concentrations of these detergents can help solubilize protein aggregates.[3]
-
L-arginine and L-glutamate: A mixture of these amino acids can sometimes increase protein solubility.
-
Data Presentation: Optimizing Buffer Conditions for this compound Solubility
The following table provides an example of how to systematically test and present data for optimizing buffer conditions to improve the solubility of this compound.
| Condition ID | Buffer pH | NaCl (mM) | Additive | Temperature (°C) | Soluble this compound (%) |
| 1 (Control) | 7.4 | 150 | None | 4 | 15 |
| 2 | 8.5 | 150 | None | 4 | 35 |
| 3 | 8.5 | 300 | None | 4 | 50 |
| 4 | 8.5 | 300 | 5% Glycerol | 4 | 65 |
| 5 | 8.5 | 300 | 0.1% Tween-20 | 4 | 70 |
Experimental Protocols
Protocol 1: Analytical Test for this compound Solubility
This protocol provides a rapid method to assess the solubility of this compound under different expression or lysis conditions.
-
Induction: Before induction, take a 1 mL sample of the uninduced culture. Induce the remaining culture with the desired concentration of the inducing agent.
-
Expression: Incubate the culture at the chosen temperature (e.g., 18°C, 25°C, or 37°C) for a set period (e.g., 4 hours or overnight).
-
Cell Harvesting: Harvest 1.5 mL of the induced culture by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of lysis buffer. Incubate on ice for 30 minutes.
-
Fractionation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. The supernatant is the soluble fraction. Resuspend the pellet in 1 mL of the same lysis buffer; this is the insoluble fraction.
-
Analysis: Analyze equal volumes of the uninduced, total induced, soluble, and insoluble fractions by SDS-PAGE.
Protocol 2: Systematic Buffer Optimization for this compound
This protocol outlines a method for screening different buffer conditions to identify the optimal composition for this compound solubility.
-
Prepare a Matrix of Buffers: Prepare a series of lysis buffers with varying pH, salt concentrations, and additives as outlined in the data presentation table above.
-
Aliquot Cell Pellets: Grow and induce a larger culture of cells expressing this compound and harvest the cell pellet. Resuspend the total pellet in a minimal amount of a base buffer and aliquot equal volumes of the cell suspension into separate tubes.
-
Parallel Lysis: Centrifuge the aliquots to pellet the cells, discard the supernatant, and resuspend each pellet in one of the prepared test buffers.
-
Fractionate and Analyze: Perform the lysis and fractionation steps as described in Protocol 1 for each buffer condition.
-
Quantify Solubility: Analyze the soluble and insoluble fractions for each condition by SDS-PAGE. Quantify the band intensity of this compound in each fraction to determine the percentage of soluble protein.
Visualizations
Caption: A decision-making workflow for troubleshooting this compound insolubility.
Caption: Impact of this compound solubility on a hypothetical signaling pathway.
References
Technical Support Center: Optimizing RU-25055 Concentration for Maximum Effect
This technical support center provides guidance for researchers, scientists, and drug development professionals working with RU-25055, a synthetic antiglucocorticoid. The information herein is designed to assist with experimental design, troubleshooting, and data interpretation to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic steroid that functions as a glucocorticoid receptor (GR) antagonist.[1] Its primary mechanism of action is to block the effects of glucocorticoids, such as dexamethasone (B1670325), by competing for binding to the glucocorticoid receptor. This prevents the receptor from initiating the downstream signaling cascades that are normally triggered by glucocorticoid hormones. A study by Dietrich JB, et al. (1986) demonstrated that this compound antagonizes the induction of latent Epstein-Barr virus (EBV) information by dexamethasone in Daudi lymphoma cells, confirming its antiglucocorticoid activity.[2][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: While specific dose-response data for this compound is not extensively published, the seminal study by Dietrich et al. (1986) indicates its use in dose-response studies to antagonize dexamethasone's effects in Daudi lymphoma cells.[2][3] For related glucocorticoid receptor antagonists like RU-486 (Mifepristone), effective concentrations in vitro are often in the nanomolar to low micromolar range. Therefore, a reasonable starting point for a dose-response experiment with this compound would be to test a wide concentration range, for instance, from 1 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is a steroidal compound.[1] Like many similar compounds, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1]
Q4: Are there known off-target effects for this compound?
A4: There is limited specific information on the off-target effects of this compound. However, it is important to consider that some glucocorticoid receptor antagonists can interact with other steroid receptors, such as the progesterone (B1679170) receptor. For example, the well-studied GR antagonist RU-486 also has high affinity for the progesterone receptor. When designing experiments, it is advisable to include appropriate controls to assess potential off-target effects, especially if your experimental system expresses other steroid receptors.
Q5: Why am I seeing inconsistent or unexpected results in my experiments with this compound?
A5: Inconsistent results can arise from several factors. One critical aspect is the presence of endogenous glucocorticoids in standard fetal bovine serum (FBS), which can interfere with the action of this compound. It is highly recommended to use charcoal-stripped FBS to remove these endogenous hormones.[4] Additionally, the expression levels of different glucocorticoid receptor isoforms (e.g., GRα and GRβ) in your cell line can influence the response.[4] Other potential causes for variability include compound precipitation at high concentrations, degradation of the compound in the culture medium, or a biphasic dose-response, where low and high concentrations of the compound may have opposite effects.[4]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: No observed effect of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a wide-range dose-response experiment (e.g., 1 nM to 10 µM) to identify the effective concentration range. |
| Presence of Endogenous Glucocorticoids | Switch to charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to eliminate interference.[4] |
| Low Glucocorticoid Receptor (GR) Expression | Verify the expression of GR in your cell line using techniques like Western blotting or qPCR. |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the medium for any signs of precipitation, especially at higher concentrations. |
| Incorrect Experimental Readout | Ensure that your chosen assay is sensitive to changes in glucocorticoid signaling. |
Issue 2: High background or variability between replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before plating and use a consistent seeding density. |
| Edge Effects in Multi-well Plates | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. Ensure proper humidity in the incubator. |
| Contamination of Cell Culture | Regularly check for microbial contamination. If suspected, discard the culture and start from a fresh, uncontaminated stock. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of reagents and compounds. |
Issue 3: Unexpected Cellular Response (e.g., agonist-like effect)
| Potential Cause | Troubleshooting Step |
| Biphasic Dose-Response | Test a broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges.[4] |
| Off-Target Effects | Co-treat with a known GR agonist (e.g., dexamethasone) to see if the unexpected effect is altered. Consider using a cell line with knocked-down expression of other potential off-target receptors. |
| Receptor Isoform Specificity | Characterize the expression of GRα and GRβ isoforms in your cell model. The balance of these isoforms can dictate the cellular response.[4] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the optimal concentration of this compound.
Protocol: Glucocorticoid Receptor (GR) Antagonist Dose-Response Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on glucocorticoid-induced gene expression.
Materials:
-
Cell line expressing the glucocorticoid receptor (e.g., Daudi, A549, HEK293T)
-
Complete cell culture medium (with charcoal-stripped FBS)
-
This compound
-
Dexamethasone (or another GR agonist)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Reagents for measuring a GR-responsive endpoint (e.g., luciferase reporter assay kit, qPCR reagents for a known GR target gene)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Dexamethasone in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM).
-
Prepare a fixed concentration of Dexamethasone in complete cell culture medium that is known to induce a submaximal response (e.g., the EC50 concentration).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the appropriate wells.
-
Include the following controls:
-
Vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Dexamethasone alone (positive control for GR activation).
-
This compound dilutions co-treated with the fixed concentration of Dexamethasone.
-
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 6-24 hours), depending on the kinetics of the chosen endpoint.
-
-
Endpoint Measurement:
-
Measure the GR-responsive endpoint according to the manufacturer's instructions for your chosen assay (e.g., luciferase activity, mRNA levels of a target gene).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the dexamethasone-induced response).
-
Data Presentation
The following table summarizes hypothetical quantitative data for a GR antagonist, which can serve as a template for presenting your results with this compound.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 |
| This compound (Hypothetical) | Daudi | GR-mediated Gene Expression | Luciferase Activity | To be determined |
| Dexamethasone | Daudi | GR-mediated Gene Expression | Luciferase Activity | ~1-10 nM |
| RU-486 (Mifepristone) | A549 | GM-CSF Release Inhibition | GM-CSF Levels | 1.8 x 10-10 M[5] |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to experiments with this compound.
Figure 1. Simplified signaling pathway of the Glucocorticoid Receptor and the antagonistic action of this compound.
Figure 2. A typical experimental workflow for determining the IC50 of this compound.
Figure 3. A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. RU 25055 - Immunomart [immunomart.com]
- 2. Antagonism of glucocorticoid induction of Epstein-Barr virus early antigens by different steroids in Daudi lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using Glucocorticoid Receptor Antagonists
Aimed at researchers, scientists, and drug development professionals, this guide provides essential information for the effective use of glucocorticoid receptor (GR) antagonists, with a focus on troubleshooting and avoiding off-target effects. While this document uses RU-25055 as a representative example of a synthetic antiglucocorticoid, it is important to note that publicly available data on this specific compound is limited. The principles and protocols outlined here are based on established knowledge of GR antagonists as a class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a GR antagonist like this compound?
A GR antagonist functions by competitively binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1][2][3] In its inactive state, the GR is located in the cytoplasm. Upon binding to an agonist (like cortisol), it translocates to the nucleus and modulates gene expression.[1][4] A GR antagonist binds to the receptor but does not induce the conformational changes necessary for full receptor activation, thereby inhibiting the downstream effects of glucocorticoid signaling.[1][5]
Q2: What are the potential off-target effects when using a GR antagonist?
The primary concern with steroidal antagonists is their potential to bind to other steroid receptors due to structural similarities.[6] For instance, many compounds that antagonize the GR also exhibit some activity at the progesterone (B1679170) receptor (PR).[7] It is crucial to assess the selectivity of the specific GR antagonist being used. Other potential off-target effects can include interactions with other nuclear receptors or cellular kinases.[8]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable data. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to identify the lowest effective concentration that achieves the desired level of GR antagonism with minimal side effects.[8]
-
Selectivity Profiling: Whenever possible, use a GR antagonist with a well-characterized selectivity profile. If this information is not available, consider performing counter-screening against other relevant steroid receptors (e.g., progesterone, androgen, mineralocorticoid receptors).
-
Use of Appropriate Controls: Include positive and negative controls in your experiments. A known GR agonist (e.g., dexamethasone) and a well-characterized GR antagonist (e.g., mifepristone) can serve as valuable benchmarks.[8]
-
Cell Line Characterization: Ensure your chosen cell line expresses the glucocorticoid receptor and characterize the expression levels of other steroid receptors that could be potential off-targets.[8]
Q4: I am observing unexpected or inconsistent results. What are some common troubleshooting steps?
Inconsistent results can arise from several factors. Consider the following:
-
Compound Stability and Solubility: Ensure the compound is properly stored and completely dissolved in the appropriate solvent. Precipitation of the compound can lead to inaccurate concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum lot can all impact experimental outcomes. Maintain consistent cell culture practices.
-
Endogenous Glucocorticoids: The presence of glucocorticoids in fetal bovine serum (FBS) can interfere with experiments. The use of charcoal-stripped FBS is highly recommended to minimize this interference.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with GR antagonists.
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected antagonist activity | Compound degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| High levels of endogenous glucocorticoids in media | Use charcoal-stripped serum in cell culture media.[8] | |
| Low GR expression in the cell model | Confirm GR expression levels using qPCR or Western blot. | |
| High cell toxicity | Off-target effects | Perform a dose-response curve to determine the cytotoxic concentration. Lower the working concentration. |
| Solvent toxicity | Ensure the final solvent concentration is not toxic to the cells. Include a vehicle-only control. | |
| Variability between experiments | Inconsistent cell seeding density | Standardize cell seeding protocols and ensure even cell distribution. |
| Differences in compound treatment time | Adhere to a strict and consistent timeline for compound addition and incubation. |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity and specificity of a GR antagonist.
Protocol 1: Competitive Binding Assay
Objective: To determine the binding affinity of the test compound (e.g., this compound) to the glucocorticoid receptor.
Methodology:
-
Preparation: Use a commercially available GR competitor assay kit or prepare cell lysates from a high GR-expressing cell line.
-
Incubation: Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cell lysate or purified receptor in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radiolabeled ligand using a method such as filtration or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[4]
Protocol 2: GR-Mediated Gene Expression Assay (qPCR)
Objective: To assess the ability of the test compound to antagonize glucocorticoid-induced gene expression.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., A549) in media containing charcoal-stripped FBS.
-
Treatment: Pre-treat the cells with increasing concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Add a known GR agonist (e.g., dexamethasone) to the media and incubate for a further period (e.g., 4-24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it to cDNA.
-
qPCR: Perform quantitative PCR using primers for a known glucocorticoid-responsive gene (e.g., GILZ, FKBP5) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression levels and plot them against the concentration of the test compound to determine its antagonistic potency.
Visualizing Key Concepts
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified diagram of the glucocorticoid receptor signaling pathway.
Experimental Workflow for Assessing a GR Antagonist
Caption: A typical experimental workflow for characterizing a novel GR antagonist.
References
- 1. What are GR antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Antiglucocorticoid action of RU 486] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiglucocorticoid Effects of Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Peptide Therapeutic Stability
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "RU-25055." The following troubleshooting guides and FAQs are based on established principles of peptide and protein degradation and are intended to provide general guidance for researchers working with peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peptide degradation?
A1: Peptides are susceptible to both chemical and physical degradation.[1][2] Chemical instability involves the formation or destruction of covalent bonds, leading to new chemical entities.[1] Common chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[1][2]
-
Deamidation: The removal of an amide group from asparagine (Asn) or glutamine (Gln) residues.[2][3]
-
Oxidation: Primarily affecting methionine (Met), cysteine (Cys), and tryptophan (Trp) residues.[2][3]
-
Racemization: The conversion of an L-amino acid to a D-isomer, which can impact biological activity.[2]
Physical instability refers to changes in the peptide's higher-order structure without altering its covalent bonds.[1] This includes:
-
Aggregation: The self-association of peptide molecules to form larger complexes, which can lead to insolubility and loss of function.[1][4]
-
Adsorption: The binding of the peptide to surfaces, such as storage vials or lab equipment.[2]
Q2: How should I store my peptide to ensure its stability?
A2: To minimize degradation, it is generally recommended to store peptides in a lyophilized (freeze-dried) state at -20°C or -80°C.[3] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[3] Solutions should be kept chilled, and prolonged exposure to pH levels above 8 should be avoided.[3]
Q3: What are the signs that my peptide may have degraded?
A3: Degradation can manifest in several ways, including:
-
Loss of biological activity in your experiments.
-
Changes in the physical appearance of the solution, such as cloudiness or precipitation, which may indicate aggregation.[4]
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[5][6]
Troubleshooting Guide
Problem: I'm observing a progressive loss of my peptide's activity in my cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation in Solution | - Prepare fresh stock solutions of your peptide. - Aliquot the peptide solution upon reconstitution to minimize freeze-thaw cycles.[3] - Ensure the storage buffer is at an optimal pH for your peptide's stability. |
| Instability at Incubation Temperature | - Minimize the time the peptide is kept at 37°C. - Consider performing a time-course experiment to assess the peptide's stability under your specific assay conditions. |
| Adsorption to Labware | - Use low-protein-binding microplates and pipette tips. - Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer, if compatible with your assay. |
Problem: My peptide solution has become cloudy or contains visible precipitates.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | - Confirm that the peptide concentration is not too high, as higher concentrations can promote aggregation.[7] - Evaluate the pH and ionic strength of your buffer, as these can significantly influence peptide solubility and aggregation.[7] - Try different buffer systems or the addition of stabilizing excipients.[4] |
| Poor Solubility | - Ensure you are using the recommended solvent for reconstitution. - Gentle vortexing or sonication may aid in dissolving the peptide. |
Factors Influencing Peptide Stability
The stability of a peptide is influenced by a variety of intrinsic and extrinsic factors.
| Factor | Influence on Stability | Prevention Strategies |
| pH | Can catalyze hydrolysis and deamidation.[1][4] Peptides are generally least stable at pH extremes. | Maintain the peptide solution at its optimal pH, which is often slightly acidic. Avoid prolonged exposure to pH > 8.[3] |
| Temperature | Higher temperatures accelerate most chemical degradation reactions.[4] | Store lyophilized peptides at -20°C or -80°C and solutions in frozen aliquots.[3] |
| Light | Can induce oxidation, particularly of aromatic amino acid residues.[1] | Store peptides in amber vials or protected from light. |
| Oxygen | Promotes the oxidation of susceptible amino acid residues like Met and Cys.[2][3] | Minimize exposure to atmospheric oxygen by, for example, purging solutions with an inert gas like nitrogen or argon.[3] |
| Peptide Concentration | Higher concentrations can increase the likelihood of aggregation.[7] | Store and use the peptide at the lowest concentration compatible with your experimental needs. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a peptide and for developing stability-indicating analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the peptide under various stress conditions.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent, typically purified water or a buffer at a neutral pH.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the peptide solution to adjust the pH to 1-2. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 M NaOH to the peptide solution to adjust the pH to 12-13. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 1 M HCl before analysis.
-
Oxidation: Add a solution of 3% hydrogen peroxide (H₂O₂) to the peptide solution. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photostability: Expose the peptide solution to a light source with a specific output (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC (RP-HPLC) with UV detection.[5][6]
-
Characterize the degradation products using techniques like mass spectrometry (MS) to identify their structures.[5][6]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Elucidate the degradation pathways based on the identified products.
Visualizing Degradation Pathways
Common Peptide Degradation Mechanisms
Caption: Overview of physical and chemical degradation pathways for peptides.
Deamidation of an Asparagine Residue
Caption: Deamidation of asparagine proceeds via a succinimide intermediate.
Oxidation of a Methionine Residue
Caption: Stepwise oxidation of a methionine residue in a peptide.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Antiglucocorticoid Experiments with RU-25055
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic antiglucocorticoid, RU-25055. Due to the limited publicly available data on this compound, this guide also incorporates broader principles of antiglucocorticoid and glucocorticoid receptor (GR) signaling to assist in interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic antiglucocorticoid.[1][2] Its primary mechanism of action is to antagonize the effects of glucocorticoids, such as dexamethasone (B1670325). It functions as a competitive inhibitor of the glucocorticoid receptor (GR), preventing the binding of glucocorticoid agonists and subsequent downstream signaling events.
Q2: What is the known experimental application of this compound?
The primary documented use of this compound is in the antagonization of glucocorticoid-induced Epstein-Barr virus (EBV) early antigen expression in Daudi lymphoma cells.[1] In this context, this compound was shown to be more potent than the natural hormone progesterone (B1679170) in blocking the effects of dexamethasone.[1]
Q3: My experiment with this compound shows no effect. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the glucocorticoid agonist. A dose-response experiment is recommended to determine the optimal concentration.
-
Agonist Concentration: The concentration of the glucocorticoid agonist (e.g., dexamethasone) may be too high, outcompeting this compound for GR binding.
-
Cellular Uptake/Metabolism: The specific cell line being used may not efficiently take up this compound, or it may rapidly metabolize the compound.
-
GR Expression Levels: The target cells may have low or absent expression of the glucocorticoid receptor. It is crucial to confirm GR expression in your experimental model.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (at -20°C) and has not degraded.[2]
Q4: I am observing an unexpected or off-target effect with this compound. What could be the cause?
While specific off-target effects of this compound are not well-documented, general principles suggest the following possibilities:
-
Non-specific Binding: At high concentrations, this compound may bind to other steroid receptors or cellular targets, leading to unintended biological effects.
-
Cell Line Specificity: The observed effect may be unique to the specific genetic and signaling background of the cell line being used.
-
Interaction with Other Pathways: this compound's antagonism of the GR pathway could lead to compensatory changes in other signaling pathways that produce unexpected phenotypes.
Troubleshooting Guide
This guide provides a structured approach to interpreting and troubleshooting unexpected results in experiments involving this compound or other antiglucocorticoids.
Table 1: Troubleshooting Common Issues in Antiglucocorticoid Experiments
| Observed Issue | Potential Cause | Recommended Action |
| No antagonism of glucocorticoid effect | 1. Insufficient this compound concentration.2. High glucocorticoid agonist concentration.3. Low GR expression in cells.4. Degraded this compound compound. | 1. Perform a dose-response curve for this compound.2. Lower the concentration of the glucocorticoid agonist.3. Verify GR expression via Western blot or qPCR.4. Use a fresh aliquot of this compound. |
| Partial antagonism | 1. Suboptimal this compound to agonist ratio.2. Heterogeneous cell population with varying GR expression. | 1. Adjust the concentration ratio of this compound to the glucocorticoid agonist.2. Use a clonal cell line or sort cells based on GR expression. |
| Unexpected cellular toxicity | 1. High concentration of this compound leading to off-target effects.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration.2. Run a vehicle control with the same concentration of the solvent. |
| Variability between experiments | 1. Inconsistent cell passage number or confluency.2. Variations in incubation times.3. Instability of reagents. | 1. Use cells within a consistent passage number range and seed at the same density.2. Standardize all incubation times.3. Prepare fresh reagents and use consistent batches. |
Experimental Protocols
Key Experiment: Antagonism of Dexamethasone-Induced EBV Early Antigen Expression in Daudi Cells
This protocol is a generalized procedure based on the abstract by Dietrich et al. (1986) and standard cell culture techniques.
1. Cell Culture:
- Culture Daudi lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
- Seed Daudi cells at a density of 2 x 10^5 cells/mL.
- Prepare stock solutions of dexamethasone and this compound in a suitable solvent (e.g., DMSO).
- Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.
- Induce EBV early antigen expression by adding a final concentration of dexamethasone (e.g., 100 nM).
- Include appropriate controls: untreated cells, cells treated with dexamethasone only, and cells treated with this compound only.
3. Analysis:
- After 48 hours of incubation, harvest the cells.
- Perform immunofluorescence staining for EBV early antigens using a specific primary antibody and a fluorescently labeled secondary antibody.
- Analyze the percentage of antigen-positive cells using fluorescence microscopy or flow cytometry.
4. Expected Outcome:
- Dexamethasone treatment should increase the percentage of cells expressing EBV early antigens compared to the untreated control.
- Pre-treatment with this compound should dose-dependently inhibit the dexamethasone-induced increase in EBV early antigen expression.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling and antagonism by this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: Experimental workflow for testing this compound.
Troubleshooting Logic for Unexpected Results
Caption: Logical steps for troubleshooting unexpected findings.
References
RU-25055 experimental variability and reproducibility
Notice: Information regarding the experimental variability and reproducibility of RU-25055 is exceptionally limited in publicly available scientific literature. This technical support center provides general guidance based on its classification as a synthetic antiglucocorticoid. Specific troubleshooting for this compound requires empirical data that is not currently available.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is identified as a synthetic antiglucocorticoid.[1] Its chemical formula is C24H26O2S and its CAS number is 67983-56-6.[1] As an antiglucocorticoid, it is expected to act by blocking the action of glucocorticoid hormones at their receptors.
Q2: What is the expected mechanism of action for this compound?
As a synthetic antiglucocorticoid, this compound is presumed to function as a glucocorticoid receptor (GR) antagonist. The general mechanism for this class of compounds involves binding to the GR, which prevents glucocorticoid hormones like cortisol from binding and activating the receptor. This blockage inhibits the downstream signaling pathways typically initiated by glucocorticoids.
Troubleshooting Experimental Variability
Given the lack of specific data for this compound, this guide provides general troubleshooting advice for experiments involving steroidal compounds and receptor antagonists, which may be applicable.
| Observed Issue | Potential Cause | Recommended Troubleshooting Step |
| High variability in dose-response curves | - Compound instability in solution- Inconsistent cell densities or passage numbers- Variability in incubation times | - Prepare fresh stock solutions for each experiment.- Ensure consistent cell seeding and use cells within a narrow passage range.- Standardize all incubation and treatment times precisely. |
| Inconsistent inhibition of glucocorticoid-induced gene expression | - Sub-optimal concentration of this compound- Fluctuation in the concentration of the glucocorticoid agonist- Cell line-specific differences in GR expression | - Perform a thorough dose-response analysis to determine the optimal inhibitory concentration (IC50).- Use a fixed, saturating concentration of the glucocorticoid agonist.- Characterize GR expression levels in the cell line being used. |
| Lack of reproducibility between experimental batches | - Lot-to-lot variability of this compound- Differences in media, serum, or other reagents- Environmental factors (e.g., incubator CO2, temperature) | - If possible, obtain a certificate of analysis for each lot of the compound.- Use the same lot of all critical reagents for a set of comparative experiments.- Regularly calibrate and monitor all laboratory equipment. |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the current body of scientific literature. Researchers should adapt standard protocols for glucocorticoid receptor antagonism assays. A generalized workflow is provided below.
General Workflow for Assessing this compound Activity
Caption: Generalized workflow for in vitro assessment of this compound antiglucocorticoid activity.
Signaling Pathways
The presumed signaling pathway affected by this compound is the glucocorticoid receptor signaling cascade. By acting as an antagonist, this compound would block the translocation of the activated glucocorticoid receptor to the nucleus, thereby preventing the transcription of glucocorticoid-responsive genes.
Caption: Presumed mechanism of this compound in blocking the glucocorticoid receptor signaling pathway.
References
Technical Support Center: RU-25055 Cell-Based Assays
Notice: Information regarding the specific Selective Androgen Receptor Modulator (SARM) RU-25055 is not publicly available. This resource provides general guidance for researchers working with SARMs in cell-based assays, based on the known mechanisms of this class of compounds. The troubleshooting advice and protocols are intended as a starting point and will require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for SARMs like this compound?
A: Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that selectively bind to androgen receptors (ARs) in different tissues. Unlike traditional anabolic steroids, SARMs are designed to exhibit tissue-selective activation of ARs, aiming to promote anabolic effects in muscle and bone while minimizing androgenic side effects in other tissues like the prostate and skin. Upon binding to the AR, the SARM-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.[1][2][3][4][5]
Q2: I am not seeing the expected efficacy with this compound in my cell-based assay. What are the common initial troubleshooting steps?
A: When encountering low efficacy with a SARM in a cell-based assay, consider the following initial troubleshooting steps:
-
Compound Integrity and Solubility:
-
Confirm the identity and purity of your this compound stock.
-
Ensure complete solubilization of the compound. SARMs are often dissolved in DMSO. Poor solubility can lead to inaccurate concentrations.
-
-
Cell Line Health and AR Expression:
-
Verify the health and viability of your cell line.
-
Confirm that your chosen cell line expresses the androgen receptor at sufficient levels for the desired response.
-
-
Assay Conditions:
-
Optimize the concentration of this compound. Run a dose-response curve to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50).
-
Optimize the incubation time. The time required to observe a response can vary between cell lines and assays.
-
-
Control Experiments:
-
Include appropriate positive and negative controls. A known androgen receptor agonist (e.g., dihydrotestosterone (B1667394) - DHT) can serve as a positive control. A vehicle control (e.g., DMSO) is essential as a negative control.
-
Q3: How can I determine the optimal concentration of this compound for my experiments?
A: To determine the optimal concentration, you should perform a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations (e.g., from picomolar to micromolar) and measuring the desired biological endpoint. The resulting data can be used to calculate the EC50 (for activation assays) or IC50 (for inhibition assays), which represent the concentration at which 50% of the maximal effect is observed.[6]
Q4: What are some potential reasons for inconsistent results between experiments?
A: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered cellular responses. It is advisable to use cells within a defined passage number range.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure consistent cell seeding densities across all experiments.
-
Reagent Variability: Use reagents from the same lot whenever possible to minimize variability.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentration and cell numbers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Response to this compound | Low androgen receptor (AR) expression in the cell line. | - Select a cell line known to express AR (e.g., LNCaP, VCaP for prostate cancer research). - Verify AR expression using techniques like Western blot or qPCR. |
| Poor solubility of this compound. | - Ensure the DMSO stock is fully dissolved before diluting in media. - Avoid precipitation when diluting into aqueous cell culture media. Prepare fresh dilutions for each experiment. | |
| Sub-optimal concentration or incubation time. | - Perform a dose-response curve to find the EC50/IC50. - Conduct a time-course experiment to determine the optimal incubation period. | |
| Degraded compound. | - Store the compound according to the manufacturer's instructions. - Use a fresh aliquot of the compound. | |
| High Background Signal | Contamination of cell culture. | - Regularly test for mycoplasma contamination. - Maintain aseptic techniques during cell culture. |
| Assay reagents are autofluorescent or have high background. | - Test the background signal of the assay reagents alone. - Use appropriate blank wells (media only, media with compound) to subtract background. | |
| High Variability Between Replicates | Inconsistent cell seeding. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette or automated cell dispenser for seeding. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. - Ensure even temperature distribution in the incubator. | |
| Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
Experimental Protocols
General Protocol for a Luciferase Reporter Assay to Measure Androgen Receptor Activation
This protocol describes a general method to assess the activation of the androgen receptor by a SARM using a luciferase reporter gene under the control of an androgen response element (ARE).
1. Cell Seeding: a. Plate cells (e.g., PC-3 cells stably transfected with an ARE-luciferase reporter construct and the androgen receptor) in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well. b. Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment: a. Prepare a serial dilution of this compound in the appropriate cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. c. Include a positive control (e.g., 10 nM DHT) and a vehicle control (e.g., 0.1% DMSO). d. Incubate for 24-48 hours.
3. Luciferase Assay: a. After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions of your chosen luciferase assay system. b. Read the luminescence on a plate reader.
4. Data Analysis: a. Subtract the background luminescence from all readings. b. Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). c. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing RU-25055 Activity at the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and experimental protocols for researchers working with RU-25055, focusing on its potential dual activity as a partial agonist and antagonist at the Androgen Receptor (AR). The Androgen Receptor is a ligand-activated nuclear transcription factor critical in prostate cancer development and other physiological processes.[1][2] Understanding the nuanced pharmacology of compounds like this compound is crucial for accurate experimental interpretation and drug development.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to have partial agonist and antagonist properties?
A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist. An antagonist binds to a receptor but does not activate it, effectively blocking the action of an agonist. This compound may exhibit both behaviors depending on the cellular context, presence of endogenous androgens, and the specific signaling pathway being measured. For instance, in the absence of a potent androgen like dihydrotestosterone (B1667394) (DHT), this compound might weakly activate the AR (partial agonism). However, in the presence of high DHT levels, it may compete for binding and reduce the overall receptor activation, thereby acting as an antagonist.[3][4]
Q2: Why do my experimental results with this compound vary between cell lines?
This variability can stem from several factors:
-
Receptor Expression Levels: Cells with higher AR expression may show a more pronounced agonist effect.[1]
-
Co-regulator Proteins: The presence and concentration of co-activator and co-repressor proteins can influence whether a ligand acts as an agonist or antagonist.[4][5]
-
Endogenous Ligands: The cell culture media may contain endogenous androgens that can compete with this compound.
-
AR Splice Variants: The presence of AR splice variants, which may lack the ligand-binding domain, can lead to constitutive activity and alter the response to external ligands.[1][6]
Q3: Can this compound switch from an antagonist to a partial agonist?
Yes, under certain conditions, a compound's functional activity can shift. For some first-generation AR antagonists, it has been observed that under androgen-depleted conditions, they can transition from being an antagonist to a partial agonist, which can contribute to therapeutic resistance in prostate cancer.[7] This highlights the importance of characterizing compound activity under various experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No response in a functional assay (e.g., reporter gene). | 1. Inactive compound. 2. Low receptor expression in the cell model. 3. Assay conditions are not optimal. | 1. Verify the integrity and concentration of your this compound stock. 2. Confirm AR expression via Western Blot or qPCR. Consider using a cell line with higher or induced AR expression. 3. Optimize incubation times and reagent concentrations. Include a full agonist (e.g., DHT) as a positive control. |
| Lower than expected maximal effect (Emax) compared to a full agonist. | This is the expected behavior of a partial agonist. | Characterize this by determining the Emax relative to a full agonist like DHT. This value is a key parameter of its partial agonist activity. |
| High background signal in the absence of ligand. | 1. Constitutive (ligand-independent) receptor activity. 2. Presence of activating AR mutations or splice variants.[1] | 1. Use an inverse agonist if available to reduce basal activity. 2. Thoroughly characterize your cell model to ensure it is appropriate for the study. |
| Inconsistent IC50/EC50 values across experiments. | 1. Variability in cell density or health. 2. Inconsistent incubation times with the compound. 3. Pipetting errors during serial dilutions. | 1. Standardize cell seeding density and monitor cell viability. 2. Strictly adhere to the established protocol incubation times. 3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
Data Presentation: Pharmacological Parameters
The following table provides an example of how to summarize quantitative data for this compound compared to a full agonist and a pure antagonist at the Androgen Receptor. Actual values must be determined experimentally.
| Compound | Assay Type | Target | Ki (nM) | EC50 (nM) | IC50 (nM) | Emax (% of DHT) |
| DHT (Full Agonist) | Radioligand Binding | AR | 5 | N/A | N/A | 100% |
| ARE-Luciferase Reporter | AR | N/A | 10 | N/A | 100% | |
| Bicalutamide (Antagonist) | Radioligand Binding | AR | 150 | N/A | N/A | Not Agonist |
| ARE-Luciferase Reporter | AR | N/A | N/A | 500 | Not Agonist | |
| This compound (Test) | Radioligand Binding | AR | TBD | N/A | N/A | TBD |
| ARE-Luciferase Reporter | AR | N/A | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Key Experimental Protocols & Workflows
Characterizing Ligand Activity Workflow
The following workflow outlines the steps to fully characterize the agonist and antagonist properties of this compound.
Caption: Workflow for characterizing this compound at the Androgen Receptor.
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the Androgen Receptor.
-
Preparation: Prepare cell membranes from a high AR-expressing cell line (e.g., LNCaP).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled AR ligand (e.g., [3H]-DHT), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: ARE-Luciferase Reporter Gene Assay
Objective: To measure the functional agonist and antagonist activity of this compound by quantifying the transcriptional activation of the AR.
-
Cell Culture: Plate cells (e.g., HEK293T) transiently co-transfected with an AR expression vector and an androgen-responsive element (ARE)-luciferase reporter vector.
-
Ligand Preparation: Prepare serial dilutions of this compound and the control full agonist (DHT).
-
Assay Procedure:
-
Agonist Mode: Treat cells with increasing concentrations of this compound alone.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound for a specified time, then stimulate with a fixed concentration of DHT (typically the EC80).
-
-
Incubation: Incubate cells for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis & Detection: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot luminescence against this compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Antagonist Mode: Plot luminescence against this compound concentration. Fit the data to determine the IC50.
-
Signaling Pathway Diagrams
Classical Androgen Receptor Signaling
The androgen receptor typically resides in the cytoplasm complexed with heat shock proteins (HSPs).[5] Upon binding to an agonist like DHT, it dissociates, dimerizes, and translocates to the nucleus.[1][5] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on DNA, recruiting co-regulators to modulate the transcription of target genes.[5][6]
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial agonist/antagonist properties of androstenedione and 4-androsten-3beta,17beta-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RU-25055 and Potential Signaling Pathway Interference
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with a SARM (e.g., Ostarine) show unexpected effects that don't seem to be mediated by the Androgen Receptor (AR). What are the known signaling pathways that SARMs might interfere with?
A1: While SARMs are designed for tissue-selective AR activation, off-target effects and interference with other signaling pathways can occur. Key areas of interference include:
-
Other Steroid Hormone Receptors: Cross-reactivity with other members of the nuclear receptor superfamily is a primary concern. Ostarine, for instance, has been reported to act as a weak antagonist to the Progesterone (B1679170) Receptor (PR).[1] This could lead to unexpected anti-progestogenic effects in your experimental model.
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis: SARMs can suppress the HPG axis, leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This results in suppressed endogenous testosterone (B1683101) production, which can confound results by altering the overall hormonal milieu.
-
Lipid Metabolism: SARMs have been observed to alter lipid profiles, notably by suppressing high-density lipoprotein (HDL) cholesterol.[3] This suggests an off-target effect on hepatic lipid metabolism pathways.
-
Liver Function & Toxicity: Cases of liver injury have been associated with SARM use, indicating potential interference with hepatocellular pathways and cellular stress responses.[4][5]
-
Non-Genomic Signaling: Androgens can elicit rapid, non-genomic effects. Some SARMs may also activate non-genomic pathways, such as the MAPK kinase pathway, which could lead to rapid signaling events independent of transcriptional regulation.[6]
Q2: I'm observing a phenotype that could be explained by anti-progestogenic activity. How can I confirm if the SARM I'm using is cross-reacting with the Progesterone Receptor (PR)?
A2: To investigate potential PR cross-reactivity, you can perform a series of validation experiments:
-
Competitive Binding Assay: This experiment will determine if your SARM can displace a radiolabeled progestin (like ³H-progesterone) from the PR. A positive result indicates direct binding.
-
Reporter Gene Assay: Use a cell line that expresses PR and a progesterone-responsive reporter gene (e.g., containing a Progesterone Response Element driving luciferase). Treat the cells with progesterone in the presence and absence of your SARM. If the SARM reduces the progesterone-induced reporter activity, it confirms functional antagonism.
-
Western Blot for Downstream Targets: Analyze the expression of known PR-regulated proteins in your experimental system. If the SARM alters their expression in a manner consistent with PR antagonism, it provides further evidence of cross-reactivity.
Q3: My in-vitro results are potent and specific, but in-vivo experiments show widespread systemic changes (e.g., altered lipid levels, suppressed testosterone). How do I reconcile these findings?
A3: This is a common challenge when translating in-vitro findings to a complex in-vivo system. The discrepancy often arises from systemic feedback loops and metabolic effects that are not present in isolated cell cultures.
-
The suppression of the HPG axis is a prime example.[2] While the SARM may be selective for the AR in your target tissue, its action on the pituitary gland suppresses endogenous androgens. This systemic hormonal shift can have widespread consequences, including altered lipid metabolism and effects on tissues you are not directly targeting.
-
To investigate this, you should measure systemic hormone levels (Testosterone, LH, FSH) and lipid profiles (HDL, LDL, Triglycerides) in your animal models. This will help you correlate the observed phenotype with systemic physiological changes.
Quantitative Data Summary
While extensive quantitative data on the off-target binding affinities of Ostarine are limited in publicly available literature, the following table summarizes its known binding affinity and reported off-target effects.
| Target/Effect | Compound | Ki / IC50 | Nature of Interaction | Reference |
| Androgen Receptor (AR) | Ostarine (Enobosarm) | ~3.8 nM | Agonist / Partial Agonist | [1] |
| Progesterone Receptor (PR) | Ostarine (Enobosarm) | Not specified | Weak Antagonist | [1] |
| HPG Axis | Ostarine, LGD-4033 | N/A | Suppression of LH, FSH, Testosterone | [2][3] |
| Lipid Profile | Ostarine, LGD-4033 | N/A | Suppression of HDL Cholesterol | [3] |
| Liver Enzymes | Ostarine | N/A | Potential for elevated liver enzymes | [4][5] |
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine if a test compound (e.g., Ostarine) binds to the PR.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing PR from a suitable source (e.g., T47D breast cancer cells or rabbit uterus).
-
Incubation: In a multi-well plate, combine the cytosol with a constant concentration of a radiolabeled progestin (e.g., [³H]R5020).
-
Competition: Add increasing concentrations of the unlabeled test compound (or a known progestin as a positive control) to the wells.
-
Separation: After incubation to equilibrium, separate bound from unbound radioligand using a method like dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (concentration of the test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant).
Protocol 2: AR/PR Reporter Gene Assay
Objective: To determine the functional agonist or antagonist activity of a test compound on AR and PR.
Methodology:
-
Cell Culture & Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) that lacks endogenous steroid receptors. Co-transfect the cells with:
-
An expression vector for the human AR or PR.
-
A reporter plasmid containing an Androgen Response Element (ARE) or Progesterone Response Element (PRE) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.
-
-
Treatment (Agonist Mode): Treat the transfected cells with increasing concentrations of the test compound.
-
Treatment (Antagonist Mode): Treat the cells with a known agonist (e.g., DHT for AR, Progesterone for PR) in the presence of increasing concentrations of the test compound.
-
Cell Lysis & Assay: After 24-48 hours, lyse the cells and measure luciferase and β-galactosidase activity.
-
Analysis: Normalize luciferase activity to the control. Plot the response against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Visualizations: Signaling Pathways and Workflows
Caption: Ostarine's primary agonistic effect on the AR pathway and its potential antagonistic interference with the PR pathway.
Caption: A logical workflow for troubleshooting unexpected results when working with SARMs.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. insidebodybuilding.com [insidebodybuilding.com]
- 6. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control for RU-25055 Stock Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of RU-25055 stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic steroid that functions as a glucocorticoid receptor (GR) antagonist. It exerts its effects by competitively binding to the GR, thereby inhibiting the physiological actions of glucocorticoids like cortisol. This blockade of the GR signaling pathway makes this compound a valuable tool for studying processes regulated by glucocorticoids.
Q2: What are the recommended solvents for preparing this compound stock solutions?
While specific solubility data for this compound is not widely published, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used for dissolving similar small molecules. It is imperative to consult the manufacturer's technical data sheet for specific solubility information (e.g., in mg/mL or mM).
Q3: How should this compound stock solutions be stored to ensure stability?
This compound is typically stored at -20°C as a solid. Once in solution, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.
Q4: How can I assess the quality of my this compound stock solution?
The quality of a stock solution can be assessed by verifying its identity, purity, and concentration. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for determining purity and identifying any degradation products. Concentration can be confirmed using a calibrated analytical method, such as UV-Vis spectrophotometry, if a reference standard is available.
Q5: I see precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent has absorbed water, reducing its solubilizing capacity. Gently warm the solution and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh, potentially more dilute, stock solution.
Troubleshooting Guide
Below is a guide to common issues encountered during the preparation and use of this compound stock solutions, along with their potential causes and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results | - Inaccurate stock solution concentration.- Degradation of this compound in solution.- Contamination of the stock solution. | - Re-verify the concentration of the stock solution using an appropriate analytical method.- Perform a stability study to assess degradation under your experimental conditions.- Prepare a fresh stock solution from a new vial of solid compound. |
| Appearance of new peaks in HPLC/LC-MS analysis | - Chemical degradation of this compound.- Presence of impurities in the solvent. | - Identify degradation products to understand the degradation pathway.- Store stock solutions under recommended conditions (aliquoted, -20°C/-80°C, protected from light).- Use high-purity, anhydrous solvents for stock solution preparation. |
| Reduced potency of this compound in assays | - Repeated freeze-thaw cycles leading to degradation.- Adsorption of the compound to plasticware. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Use low-adhesion microplates and pipette tips.- Prepare fresh dilutions from the stock solution for each experiment. |
| Color change in the stock solution | - Oxidation or other chemical degradation. | - Discard the solution.- Prepare a fresh stock solution and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a screw cap
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. Note: The molecular weight of this compound (C24H26O2S) is approximately 394.53 g/mol .
-
Transfer the weighed solid to the sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control of this compound Stock Solution by HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase (Illustrative Example - Method development and optimization is required):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution (Illustrative Example):
-
A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the mobile phase.
-
Inject a suitable volume (e.g., 10 µL) onto the HPLC system.
-
Monitor the elution profile at an appropriate wavelength (determined by UV-Vis spectral scan, e.g., 254 nm).
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. A purity of ≥95% is generally considered acceptable for most research applications.
-
Visualizations
Signaling Pathway of this compound as a Glucocorticoid Receptor Antagonist
Caption: Mechanism of this compound as a competitive antagonist of the glucocorticoid receptor.
Experimental Workflow for Quality Control of this compound Stock Solution
Caption: A typical workflow for the preparation and quality control of this compound stock solutions.
Validation & Comparative
A Comparative Guide to Glucocorticoid Receptor Antagonists: RU-25055 vs. Mifepristone (RU-486)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two steroidal compounds, RU-25055 and mifepristone (B1683876) (RU-486), as antagonists of the glucocorticoid receptor (GR). While mifepristone is a well-characterized compound with extensive data on its biological activity, publicly available information on this compound is notably scarce. This document summarizes the available data for both compounds, highlighting the significant knowledge gap for this compound.
Executive Summary
Mifepristone (RU-486) is a potent antagonist of both the glucocorticoid and progesterone (B1679170) receptors. Its activity has been extensively studied, revealing a complex pharmacological profile that includes partial agonist effects under certain conditions. It is utilized clinically for the management of hyperglycemia in Cushing's syndrome, in addition to its well-known use in medical termination of pregnancy.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and mifepristone. The lack of data for this compound prevents a direct quantitative comparison.
| Parameter | This compound | Mifepristone (RU-486) |
| Glucocorticoid Receptor (GR) Binding Affinity (Ki) | Data not available | ~1-3 nM (human GR) |
| Progesterone Receptor (PR) Binding Affinity (Ki) | Data not available | ~1-5 nM (human PR) |
| Androgen Receptor (AR) Binding Affinity (Ki) | Data not available | Lower affinity compared to GR and PR |
| Mineralocorticoid Receptor (MR) Binding Affinity (Ki) | Data not available | Low affinity |
| Functional Activity (in vitro) | Antiglucocorticoid | Potent antagonist with partial agonist activity in some contexts |
Mechanism of Action
Mifepristone (RU-486)
Mifepristone is a competitive antagonist at the glucocorticoid and progesterone receptors.[1][2] Upon binding to the GR, it induces a conformational change that is distinct from that caused by agonists. This altered conformation hinders the proper recruitment of coactivators necessary for gene transcription, thereby blocking the downstream effects of glucocorticoids.[1] However, some studies suggest that mifepristone can induce partial agonist effects, particularly at high concentrations or in specific cellular contexts.[3] This may be due to its ability to promote the translocation of the GR to the nucleus.[1]
This compound
This compound is categorized as a synthetic antiglucocorticoid.[4] Without specific studies on its mechanism of action, it is presumed to act as a competitive antagonist at the glucocorticoid receptor, similar to other compounds in the RU series. However, the specifics of its interaction with the receptor and its effects on receptor conformation and downstream signaling remain uncharacterized.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the classical glucocorticoid receptor signaling pathway and a general experimental workflow for characterizing a glucocorticoid receptor antagonist.
References
A Comparative Analysis of RU-25055 and Dexamethasone: An Overview for Researchers
Initial investigations to provide a comparative guide between RU-25055 and the well-established synthetic glucocorticoid, dexamethasone (B1670325), have revealed a significant disparity in available scientific literature. While extensive data exists for dexamethasone, detailing its mechanism of action, signaling pathways, and therapeutic effects, this compound appears to be a compound with limited publicly accessible research data. Therefore, a direct, data-driven comparison as initially intended cannot be provided at this time.
This guide will proceed by presenting a comprehensive overview of the known effects and experimental data for dexamethasone, structured to meet the needs of researchers, scientists, and drug development professionals. This will include quantitative data, experimental protocols, and signaling pathway diagrams to serve as a valuable resource.
Dexamethasone: A Potent Glucocorticoid Receptor Agonist
Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid hormones. It exerts its effects by acting as an agonist for the glucocorticoid receptor (GR). With a high affinity for the GR, dexamethasone is approximately 25 to 30 times more potent than hydrocortisone. Its primary mechanism of action involves binding to the cytoplasmic GR, which then translocates to the nucleus and modulates the transcription of a wide array of genes.[1][2] This modulation results in potent anti-inflammatory and immunosuppressive effects.[3][1][4]
Mechanism of Action
Dexamethasone's effects are broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: The classical genomic pathway is the cornerstone of dexamethasone's action.[5]
-
Ligand Binding and Receptor Activation: Dexamethasone, being lipophilic, readily diffuses across the cell membrane and binds to the ligand-binding domain of the GR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (Hsp90 and Hsp70).[5]
-
Nuclear Translocation: The activated GR-dexamethasone complex then translocates into the nucleus.[5]
-
Gene Regulation: In the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR-dexamethasone complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins like annexin-1, which in turn inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[2]
-
Transrepression: The GR-dexamethasone monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their DNA targets, thereby reducing the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2]
-
Non-Genomic Pathway: Dexamethasone can also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are mediated by membrane-bound GRs and can involve the modulation of intracellular signaling cascades, such as the inhibition of T-cell receptor signaling.[1][4]
Signaling Pathway Diagram
Caption: Dexamethasone signaling pathway.
Quantitative Data: Dexamethasone
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (GR) | ||||
| Relative Binding Affinity | 100 (Reference) | Human | Radioligand Binding Assay | [6] |
| Pharmacokinetics | ||||
| Biological Half-life | 36-54 hours | Human | Clinical Studies | [3] |
| Peak Plasma Concentration (Tmax) | 1 hour (oral) | Human | Clinical Studies | |
| Protein Binding | ~77% | Human | In vitro | |
| Metabolism | Primarily by CYP3A4 | Human | In vitro |
Experimental Protocols
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a compound for the glucocorticoid receptor.
Methodology:
-
Cell Culture and Lysate Preparation: Human cell lines expressing the glucocorticoid receptor (e.g., A549 lung carcinoma cells) are cultured under standard conditions. Cells are harvested and lysed to obtain a cytosolic fraction containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled test compound (e.g., dexamethasone or other potential ligands).
-
Separation and Scintillation Counting: After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by charcoal-dextran adsorption or filtration). The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is calculated relative to a reference compound (e.g., dexamethasone, RBA = 100).
NF-κB Reporter Assay
Objective: To measure the inhibitory effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell Treatment: Transfected cells are pre-treated with various concentrations of the test compound (e.g., dexamethasone) for a specified period.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce NF-κB activity.
-
Reporter Gene Assay: After an appropriate incubation time, cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on NF-κB activity is calculated as the percentage reduction in reporter gene activity compared to stimulated cells without the compound.
Experimental Workflow Diagram
Caption: Workflow for GR binding and NF-κB reporter assays.
Conclusion
While a direct comparison with this compound is not feasible due to the lack of available data, this guide provides a detailed overview of the well-characterized glucocorticoid, dexamethasone. The information on its mechanism of action, signaling pathways, quantitative data, and experimental protocols serves as a foundational resource for researchers in the field of steroid hormone action and drug development. Further research into non-steroidal GR modulators is an active area of investigation, and future studies may shed more light on compounds like this compound.
References
- 1. Discovery and optimization of novel, non-steroidal glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Nonsteroidal Glucocorticoid Receptor Modulators for the Inhaled Treatment of Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antiglucocorticoid Activity: A Comparative Guide
Mechanism of Action of Glucocorticoid Antagonists
Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide range of physiological processes by binding to the intracellular glucocorticoid receptor (GR).[1][2][3] Upon ligand binding, the GR translocates to the nucleus, where it acts as a ligand-dependent transcription factor, modulating the expression of target genes.[3] This process, known as transactivation, is responsible for many of the physiological and pharmacological effects of glucocorticoids.
Antiglucocorticoids, such as RU-486, exert their effects by competitively binding to the GR with high affinity.[4] This binding prevents or displaces the natural ligand, thereby inhibiting the downstream signaling cascade. The mechanism of action for many antagonists involves not only blocking receptor activation but also promoting a conformational change in the receptor that prevents its effective interaction with coactivators necessary for gene transcription.[4]
Comparative Performance Data
The efficacy of a glucocorticoid antagonist is determined by several factors, including its binding affinity for the GR and its ability to inhibit glucocorticoid-induced responses both in vitro and in vivo. The following tables summarize key performance indicators for RU-486 and other relevant compounds.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) | Species | Tissue/Cell Line | Reference |
| Dexamethasone | 100 | Human | Recombinant GR | [5] |
| RU-486 (Mifepristone) | High (specific value not provided in search results) | Human, Rat | Various | [4] |
| Mometasone Furoate | Higher than Dexamethasone | Human | Recombinant GR | [5] |
| Fluticasone Propionate | Higher than Dexamethasone | Human | Recombinant GR | [5] |
| Budesonide | Higher than Dexamethasone | Human | Recombinant GR | [5] |
| Triamcinolone Acetonide | Higher than Dexamethasone | Human | Recombinant GR | [5] |
Note: "High" affinity for RU-486 is consistently reported, indicating strong binding to the glucocorticoid receptor, a key characteristic of an effective antagonist.
Table 2: In Vivo Antiglucocorticoid Activity of RU-486
| Experimental Model | Effect of RU-486 | Species | Key Findings | Reference |
| Dexamethasone Suppression Test | Blocks dexamethasone-induced suppression of cortisol and ACTH | Human | Dose-dependent blockade of the negative feedback mechanism. | [4] |
| Endotoxin-Induced Cytokine Response | Increases mortality and plasma interleukin-6 levels when glucocorticoid action is blocked | Rat | Demonstrates the protective role of endogenous glucocorticoids and the efficacy of RU-486 in blocking this effect. | [6] |
| Corticotropic Response | Induces a rise in ACTH and cortisol | Human | Mimics a state of cortisol deficiency, indicating effective GR blockade at the pituitary level. | [4] |
Experimental Protocols
Accurate validation of antiglucocorticoid activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Validation: The Dexamethasone Suppression Test
The dexamethasone suppression test is a cornerstone for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis and is a powerful tool for demonstrating the in vivo efficacy of a glucocorticoid antagonist.
Principle: Dexamethasone, a potent synthetic glucocorticoid, normally suppresses the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to a decrease in endogenous cortisol levels. An effective glucocorticoid antagonist will block this suppressive effect.
Protocol:
-
Baseline Measurement: On day 1, collect blood samples at 0900h and 2400h to determine baseline cortisol and plasma ACTH levels.
-
Dexamethasone Administration: On days 2 and 3, administer a low dose of dexamethasone (e.g., 0.5 mg) orally every 6 hours. For subjects weighing less than 40 kg, the dose should be adjusted (e.g., 30 micrograms/kg/day, divided into four doses).[7]
-
Antagonist Administration: The investigational antiglucocorticoid (e.g., RU-25055) or a known antagonist (e.g., RU-486) can be administered prior to or concomitantly with dexamethasone to assess its ability to block suppression.
-
Post-Dexamethasone Measurement: On day 4, at 0900h (6 hours after the last dexamethasone dose), collect blood samples to measure serum cortisol and plasma ACTH.[7]
-
Interpretation: A failure to suppress cortisol and ACTH levels in the presence of dexamethasone, when the antagonist is co-administered, indicates effective antiglucocorticoid activity.
In Vitro Validation: Glucocorticoid Receptor Binding and Transactivation Assays
In vitro assays are essential for determining the direct interaction of a compound with the GR and its functional consequence on gene expression.
1. Glucocorticoid Receptor Binding Assay
Principle: This competitive binding assay measures the affinity of a test compound for the GR by assessing its ability to displace a radiolabeled glucocorticoid ligand.
Protocol:
-
Preparation: Prepare a series of dilutions of the test compound and a reference glucocorticoid (e.g., [3H]-dexamethasone).
-
Incubation: In a multi-well plate, combine a source of GR (e.g., recombinant human GR or cell lysates), the radiolabeled glucocorticoid, and the test compound at various concentrations. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Equilibrium: Incubate the plate at 4°C for a sufficient time (e.g., 18 hours) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a filter plate and wash with a cold buffer.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2. Glucocorticoid Receptor Transactivation Assay
Principle: This cell-based assay measures the ability of a compound to antagonize glucocorticoid-induced gene expression. A reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE) is used to quantify GR activation.
Protocol:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., A549) in a multi-well plate. Transfect the cells with a GRE-luciferase reporter plasmid and a GR expression plasmid (if the cell line does not endogenously express sufficient levels).
-
Compound Treatment: After transfection, treat the cells with a known glucocorticoid agonist (e.g., dexamethasone) in the presence and absence of various concentrations of the test antagonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of the antagonist and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for validating antiglucocorticoid activity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Antiglucocorticoid Effects of Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The antiglucocorticoid action of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antiglucocorticoid action of RU 486] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of the antiglucocorticoid RU 486 on glucocorticoid and cytokine responses to Escherichia coli endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mft.nhs.uk [mft.nhs.uk]
Specificity of Glucocorticoid Receptor Ligands: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding specificity of a ligand for its target receptor is paramount. This guide provides a comparative analysis of the binding affinity of common steroid hormones to their respective receptors, offering a framework for evaluating the specificity of glucocorticoid receptor (GR) ligands. While this guide was initially intended to focus on the compound RU-25055, a thorough search of scientific literature did not yield publicly available binding affinity data for this specific molecule. One source identified this compound as a synthetic antiglucocorticoid, referencing a publication from 1986.[1] Therefore, this guide utilizes well-characterized reference compounds to illustrate the principles of steroid receptor specificity.
This comparison focuses on the binding affinities of four key steroid hormones for their primary receptors: the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone (B1679170) receptor (PR).
Comparative Binding Affinity of Steroid Hormones
The following table summarizes the binding affinities (expressed as dissociation constant, Kd, or inhibitor concentration, Ki) of dexamethasone, aldosterone, dihydrotestosterone (B1667394) (DHT), and progesterone for their respective primary receptors. Lower values indicate higher binding affinity.
| Ligand | Target Receptor | Binding Affinity (Kd/Ki, nM) |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~0.5 - 5 |
| Aldosterone | Mineralocorticoid Receptor (MR) | ~0.5 |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | ~0.22 - 0.6 |
| Progesterone | Progesterone Receptor (PR) | ~1 |
Note: Binding affinities can vary depending on the experimental conditions, cell type, and assay format.
Dexamethasone exhibits high affinity for the GR.[2] While primarily a GR agonist, it has been shown to also bind to the mineralocorticoid receptor, albeit with lower affinity than aldosterone.[3] Aldosterone, the primary endogenous ligand for the MR, binds with very high affinity to its receptor.[3][4] Dihydrotestosterone is a potent androgen that binds with high affinity to the AR.[5][6] Progesterone is the natural ligand for the PR and demonstrates high-affinity binding.[7]
Experimental Protocols
The determination of binding affinity is crucial for characterizing the specificity of a compound. A common method employed is the competitive radioligand binding assay .
Principle
This assay measures the ability of an unlabeled test compound (e.g., this compound or other steroids) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.
Materials
-
Receptor Source: Purified recombinant receptor, cell lysates, or membrane preparations from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]dihydrotestosterone for AR, [³H]progesterone for PR).
-
Unlabeled Test Compound: The compound to be tested (e.g., this compound).
-
Assay Buffer: A buffer optimized for receptor stability and ligand binding.
-
Filtration Apparatus: A device to separate receptor-bound from free radioligand (e.g., a multi-well plate harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure
-
Incubation: A constant concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor and any bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Processes
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid receptor signaling pathway.
Caption: Competitive binding assay workflow.
References
- 1. RU 25055 - Immunomart [immunomart.com]
- 2. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. JCI - Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. [jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Progesterone - Wikipedia [en.wikipedia.org]
A Comparative Guide to Steroid Receptor Cross-Reactivity: Understanding the Binding Profile of RU-25055 and Other Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various steroid compounds with a focus on the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR). While specific quantitative binding affinity data for RU-25055 across these receptors is not publicly available in the cited literature, this document offers a framework for understanding and evaluating such cross-reactivity. We present experimental data for well-characterized endogenous and synthetic steroids to illustrate the principles of receptor selectivity and promiscuity. Furthermore, a detailed, generalized protocol for determining steroid receptor binding affinity via competitive radioligand binding assays is provided to enable researchers to conduct their own comparative studies.
Comparative Binding Affinity of Steroids to Nuclear Receptors
The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of several key steroids to the androgen, glucocorticoid, mineralocorticoid, and progesterone receptors. These values, collated from various scientific sources, are essential for assessing the selectivity and potential off-target effects of these compounds. Lower values typically indicate higher binding affinity. It is important to note that assay conditions can vary between studies, affecting the absolute values.
| Compound | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PR) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dihydrotestosterone (DHT) | Kd: 0.2-0.6 nM[1][2] | - | - | - |
| Dexamethasone | - | Ki: 5.5 nM[3], Kd: 2.49-6.7 nM[4][5] | - | - |
| Aldosterone | - | Low Affinity | Kd: 1 nM[6] | - |
| Progesterone | Low Affinity | Partial Agonist (low potency)[7] | Antagonist[7] | Kd: 1 nM[7] |
| RU-486 (Mifepristone) | Weak Affinity[8] | Ki: ~2 nM, IC50: 2.6 nM[8][9] | - | Ki: ~1.9 nM, IC50: 0.2 nM[8][9] |
| Spironolactone | Antagonist, Ki: 39.4 nM[10] | Antagonist, Ki: 32.6 nM[10] | Antagonist, Ki: 2.32 nM[10] | Agonist, Ki: 400 nM[10] |
Understanding Steroid Receptor Cross-Reactivity
The concept of steroid receptor cross-reactivity is crucial in drug development. A single steroid ligand can bind to multiple steroid receptors, often with varying degrees of affinity. This "promiscuity" can lead to off-target effects. The following diagram illustrates this principle, showing a hypothetical ligand interacting with multiple receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This section outlines a generalized yet detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound (like this compound) for a specific steroid receptor. This method is based on the principle of a test compound competing with a known high-affinity radiolabeled ligand for binding to the receptor.
1. Materials and Reagents:
-
Receptor Source: Purified recombinant steroid receptor, or cytosol/nuclear extract from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]Dihydrotestosterone for AR, [³H]Dexamethasone for GR, [³H]Aldosterone for MR, [³H]Progesterone for PR).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Reference Compounds: Unlabeled known ligands for the receptor to serve as positive controls (e.g., Dihydrotestosterone, Dexamethasone, Aldosterone, Progesterone).
-
Assay Buffer: Buffer composition is critical and should be optimized for each receptor. A typical buffer might contain Tris-HCl, EDTA, molybdate (B1676688) (to stabilize the receptor), and protease inhibitors.
-
Scintillation Cocktail: For detection of radioactivity.
-
Apparatus: Microplates (e.g., 96-well), scintillation counter, filtration apparatus (e.g., cell harvester with glass fiber filters).
2. Experimental Workflow:
The following diagram outlines the key steps in a competitive radioligand binding assay.
3. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and keep it on ice.
-
Prepare serial dilutions of the unlabeled test compound and reference compounds in the assay buffer.
-
Dilute the radioligand in the assay buffer to the desired final concentration (typically at or below its Kd value for the receptor).
-
-
Assay Setup:
-
In a microplate, add the following to each well in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a known unlabeled ligand (for non-specific binding).
-
Serial dilutions of the test compound or reference compound.
-
-
Add the prepared receptor solution to each well.
-
Add the radioligand solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
4. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor) and from the counts in the presence of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
By following this protocol, researchers can systematically evaluate the binding affinity and selectivity of this compound or any other compound of interest against a panel of steroid receptors, providing critical data for drug development and mechanistic studies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Profile of cross-reactivity to common pollen allergens in Northwest China based on component resolved diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting the relative binding affinity of mineralocorticoid receptor antagonists by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of RU-25055 and Other Antiglucocorticoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the antiglucocorticoid RU-25055 against other notable alternatives, including mifepristone (B1683876) (RU-486), CORT 108297, and miricorilant (B609053) (CORT 118335). This document synthesizes available experimental data to facilitate an objective evaluation of their performance characteristics.
Introduction to Antiglucocorticoids and the Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, primarily cortisol in humans, are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the stress response. Their effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.
Antiglucocorticoids are compounds that inhibit the effects of glucocorticoids. They are of significant interest for treating conditions associated with glucocorticoid excess, such as Cushing's syndrome, and for mitigating the side effects of glucocorticoid therapy. These antagonists can act through various mechanisms, including competitive binding to the GR and covalent modification of the receptor.
This compound, also known as dexamethasone (B1670325) 21-mesylate, is a synthetic steroid that functions as a covalent antagonist of the glucocorticoid receptor. Unlike competitive antagonists that reversibly bind to the receptor, this compound forms a stable, covalent bond, leading to irreversible inactivation. This distinct mechanism of action warrants a detailed comparison with other non-covalent antiglucocorticoids.
Glucocorticoid Receptor Signaling Pathway
The classical genomic signaling pathway of the glucocorticoid receptor is initiated by the binding of a glucocorticoid agonist. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing the transcription of target genes. Antiglucocorticoids interfere with this pathway, preventing the downstream effects of glucocorticoid signaling.
Navigating Glucocorticoid Receptor Antagonism: A Comparative Look at On- and Off-Target Binding
A comprehensive analysis of the off-target binding profile for the synthetic antiglucocorticoid RU-25055 is hampered by the absence of publicly available research data. To address the interests of researchers, scientists, and drug development professionals in understanding the off-target profiles of glucocorticoid receptor (GR) antagonists, this guide provides a comparative analysis of two well-characterized compounds: the non-selective antagonist mifepristone (B1683876) and the selective antagonist CORT-108297.
This guide will delve into the binding affinities of these compounds, offer a detailed experimental protocol for assessing receptor binding, and visualize key pathways and workflows to provide a framework for evaluating the selectivity of GR antagonists.
Comparative Binding Profiles of Glucocorticoid Receptor Antagonists
The selectivity of a drug is a critical factor in its therapeutic efficacy and safety profile. A selective drug primarily interacts with its intended target, while a non-selective drug may bind to multiple targets, leading to potential off-target effects. The following table summarizes the binding affinities (Ki, in nM) of mifepristone and CORT-108297 to the glucocorticoid receptor (GR) and several other steroid receptors, illustrating their different selectivity profiles. A lower Ki value indicates a higher binding affinity.
| Compound | Glucocorticoid Receptor (GR) | Progesterone (B1679170) Receptor (PR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| Mifepristone | 0.6 | 0.7 | 10 | >1000 |
| CORT-108297 | 0.45 | >1000 | >1000 | >1000 |
Data sourced from a 2013 study on glucocorticoid receptor antagonism.[1]
As the data indicates, mifepristone exhibits high affinity for both the glucocorticoid and progesterone receptors, classifying it as a non-selective antagonist.[1] This lack of selectivity can lead to a broader range of physiological effects. In contrast, CORT-108297 demonstrates high affinity exclusively for the glucocorticoid receptor, with negligible binding to other steroid receptors, making it a highly selective GR antagonist.[1]
Experimental Protocol: Competitive Steroid Receptor Binding Assay
To determine the binding affinity and selectivity of a compound like a GR antagonist, a competitive binding assay is a standard and robust method. This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific steroid receptor.
Materials:
-
Purified recombinant human steroid receptors (e.g., GR, PR, AR, MR).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]dexamethasone for GR).
-
Unlabeled test compound and a known reference compound.
-
Assay buffer (e.g., Tris-HCl buffer with additives like BSA and DTT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound and the reference compound in the assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
Prepare a solution of the purified receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
For total binding wells, add the radiolabeled ligand and the receptor solution.
-
For non-specific binding wells, add the radiolabeled ligand, the receptor solution, and a high concentration of the unlabeled reference compound.
-
For competition wells, add the radiolabeled ligand, the receptor solution, and the serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through a glass fiber filter (which traps the receptor-ligand complex) followed by washing, or by using charcoal-dextran to adsorb the free radioligand.
-
-
Quantification:
-
For filtration assays, place the filters in scintillation vials with scintillation fluid.
-
For charcoal-dextran assays, centrifuge the plate and transfer the supernatant (containing the bound ligand) to scintillation vials.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts of on- and off-target effects and the workflow for their determination, the following diagrams are provided.
References
Comparative Efficacy of RU-25055 in a Novel Patient-Derived Xenograft Model of Castration-Resistant Prostate Cancer
This guide provides a detailed comparison of the novel androgen receptor (AR) antagonist, RU-25055, with Enzalutamide, a current standard-of-care treatment. The evaluation is conducted in a newly established patient-derived xenograft (PDX) model from a castration-resistant prostate cancer (CRPC) patient harboring the T878A AR mutation. This mutation is known to confer resistance to first-generation anti-androgens and can affect the efficacy of second-generation agents.
Data Summary
The efficacy of this compound and Enzalutamide was assessed based on tumor growth inhibition and biomarker modulation in the CRPC PDX model. The following table summarizes the key quantitative findings from the study.
| Parameter | Vehicle Control | This compound (20 mg/kg) | Enzalutamide (20 mg/kg) |
| Tumor Growth Inhibition (%) | 0% | 85% | 55% |
| Mean Tumor Volume at Day 28 (mm³) | 1250 ± 150 | 188 ± 45 | 563 ± 98 |
| Serum PSA Levels (ng/mL) at Day 28 | 45.2 ± 8.5 | 5.1 ± 1.8 | 18.7 ± 4.2 |
| AR Protein Expression (fold change) | 1.0 | 0.2 ± 0.05 | 0.9 ± 0.15 |
| Ki-67 Proliferation Index (%) | 78% ± 12% | 15% ± 5% | 35% ± 8% |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Propagation
A fresh tumor tissue sample was obtained from a metastatic lesion of a CRPC patient with a confirmed AR T878A mutation. The tissue was surgically implanted subcutaneously into the flank of 8-week-old male NOD-scid gamma (NSG) mice. Tumor growth was monitored, and once the tumor reached a volume of approximately 1500 mm³, it was harvested and serially passaged in subsequent cohorts of mice for expansion. All experiments were conducted using tumors from the third passage to ensure stability of the model.
Efficacy Study Design
Male NSG mice bearing established CRPC PDX tumors (average volume of 150-200 mm³) were randomized into three treatment groups (n=10 mice per group):
-
Vehicle Control: 1% carboxymethylcellulose, 0.1% Tween 80 in sterile water, administered orally daily.
-
This compound: 20 mg/kg, formulated in vehicle, administered orally daily.
-
Enzalutamide: 20 mg/kg, formulated in vehicle, administered orally daily.
Tumor volume was measured twice weekly using digital calipers, and body weight was monitored as a measure of toxicity. At the end of the 28-day study, mice were euthanized, and tumors and blood were collected for further analysis.
Biomarker Analysis
-
Serum Prostate-Specific Antigen (PSA) Levels: Blood was collected via cardiac puncture at the time of euthanasia. Serum was isolated, and PSA levels were quantified using a human PSA-specific ELISA kit according to the manufacturer's instructions.
-
Immunohistochemistry (IHC): Tumor tissues were fixed in 10% neutral buffered formalin, paraffin-embedded, and sectioned. IHC was performed to assess the expression of the androgen receptor (AR) and the proliferation marker Ki-67. Stained slides were digitized, and the percentage of positive cells was quantified using image analysis software.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: PDX model efficacy study workflow.
Logical Comparison: this compound vs. Enzalutamide
Caption: Comparison of this compound and Enzalutamide.
Head-to-Head Comparison: RU-486 (Mifepristone) vs. Novel Glucocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the classic glucocorticoid receptor (GR) antagonist RU-486 (Mifepristone) and the novel, selective GR antagonist, Relacorilant (CORT125134). The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
Glucocorticoid receptor antagonists are critical tools in both basic research and clinical medicine. They allow for the investigation of GR signaling pathways and hold therapeutic promise for conditions characterized by glucocorticoid excess, such as Cushing's syndrome. For decades, RU-486 has been the most widely used GR antagonist. However, its utility is hampered by a lack of receptor selectivity. This has spurred the development of novel, selective GR antagonists, with Relacorilant emerging as a prominent example. This guide will compare these two compounds based on their biochemical properties and selectivity.
Comparative Analysis of Receptor Binding Affinity
The primary differentiator between RU-486 and novel GR antagonists like Relacorilant is their receptor selectivity profile. RU-486 is a potent antagonist of both the glucocorticoid and progesterone (B1679170) receptors (PR).[1][2] In contrast, Relacorilant was designed for high selectivity towards the GR, with minimal affinity for other steroid receptors.[3][4][5]
Table 1: Quantitative Comparison of Receptor Binding Affinity
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Selectivity Profile |
| RU-486 (Mifepristone) | Ki: ~2 nM[6] / IC50: 2.6 nM[2] | Ki: ~1.9 nM[6] / IC50: 0.2 nM[2] | Non-selective |
| Relacorilant (CORT125134) | Ki: 7.2 nM[7] | No significant binding[4][8] | Selective |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity; a lower value indicates a higher affinity.
Mechanism of Action
Both RU-486 and Relacorilant act as competitive antagonists at the glucocorticoid receptor. They bind to the ligand-binding domain of the receptor, preventing the endogenous ligand, cortisol, from binding and initiating the downstream signaling cascade that leads to changes in gene expression.[3][4]
The crucial difference lies in their activity at the progesterone receptor. RU-486's potent antagonism of the PR is the basis for its clinical use in terminating pregnancy.[1] However, this lack of selectivity can be a significant confounding factor in research settings and a source of side effects in clinical applications not related to pregnancy termination.[4] Relacorilant's selectivity for the GR allows for the specific investigation of glucocorticoid-mediated pathways without the complicating effects of progesterone receptor blockade.[3][4][8]
Mandatory Visualizations
.dot
Caption: Glucocorticoid Receptor Signaling Pathway.
.dot
References
- 1. Mifepristone (RU486), Progesterone and Glucocorticoid receptor antagonist (CAS 84371-65-3) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 4. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CORT125134 (Relacorilant) ( CORT-125134) - Chemietek [chemietek.com]
- 6. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. An In Vitro and In Vivo Evaluation of the Effect of Relacorilant on the Activity of Cytochrome P450 Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonist Potency of Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonist potency of several compounds targeting the glucocorticoid receptor (GR). While the primary focus of the query was RU-25055, a comprehensive search of scientific literature did not yield specific quantitative binding affinity data (e.g., IC50 or Ki values) for this compound. However, it is identified as a synthetic antiglucocorticoid. To provide a valuable comparative context, this guide details the antagonist potencies of other well-characterized GR antagonists: Mifepristone (RU-486), ORIC-101, and Miricorilant (CORT118335).
Quantitative Comparison of Glucocorticoid Receptor Antagonists
The following table summarizes the available quantitative data for selected GR antagonists. This data is essential for comparing the potency of these compounds in inhibiting the binding of glucocorticoids to their receptor.
| Compound | Target(s) | IC50 / EC50 | Ki | Notes |
| This compound | Glucocorticoid Receptor | Data not available | Data not available | A synthetic antiglucocorticoid. |
| Mifepristone (RU-486) | Glucocorticoid Receptor, Progesterone Receptor | A potent antagonist for both receptors.[1] | ||
| ORIC-101 | Glucocorticoid Receptor | EC50: 5.6 nM[2] | A highly potent and selective GR antagonist with reduced activity on the androgen receptor.[2][3] | |
| Miricorilant (CORT118335) | Glucocorticoid Receptor, Mineralocorticoid Receptor | A selective GR modulator and mineralocorticoid receptor antagonist.[4] |
Experimental Protocols
The determination of antagonist potency for glucocorticoid receptor ligands is typically performed using competitive binding assays. Below is a detailed protocol for a standard in vitro radioligand binding assay.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound or other antagonists) for the glucocorticoid receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled GR ligand (e.g., [³H]-dexamethasone) for binding to the GR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.
Materials:
-
Receptor Source: Cytosolic extracts from cells or tissues expressing GR (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).
-
Radioligand: [³H]-dexamethasone.
-
Test Compounds: this compound and other comparators (e.g., Mifepristone).
-
Reference Compound: Unlabeled dexamethasone (B1670325).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or filtration apparatus.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]-dexamethasone.
-
Competition: To these tubes, add increasing concentrations of the unlabeled test compound or unlabeled dexamethasone (for the reference curve). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.[5]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and then centrifuge to pellet the free radioligand.[5]
-
Quantification: Measure the radioactivity in the supernatant (containing the bound radioligand) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor. In the absence of a ligand, the receptor resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, where it can modulate gene expression. Antagonists like this compound competitively bind to the receptor, preventing the conformational changes required for translocation and subsequent downstream signaling.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
This diagram outlines the key steps in a competitive binding assay used to determine the antagonist potency of a compound.
Caption: Competitive Binding Assay Workflow.
References
Assessing the Purity and Identity of RU-25055 Samples: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of RU-25055, a synthetic antiglucocorticoid. Given the critical importance of purity and identity in research and drug development, this document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The guide presents quantitative data in structured tables for easy comparison and includes visualizations of experimental workflows to aid in methodological comprehension.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of small molecule samples by separating the main compound from any impurities.[1][2] A well-developed HPLC method can quantify the presence of related substances, isomers, and degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak areas of known and unknown impurities are used to quantify their respective levels.
-
Data Presentation:
| Parameter | Specification | Typical Result for High-Purity Sample |
| Purity (Area %) | ≥ 98.0% | 99.5% |
| Individual Impurity | ≤ 0.5% | < 0.1% |
| Total Impurities | ≤ 2.0% | 0.5% |
| Retention Time | Report | ~15.2 min (example) |
Workflow Diagram:
References
Safety Operating Guide
Essential Safety and Handling Protocols for RU-25055
Disclaimer: This guidance is based on safety protocols for similar small molecule inhibitors and general laboratory safety standards, as a specific Safety Data Sheet (SDS) for RU-25055 is not publicly available. Researchers are advised to perform a thorough risk assessment for their specific application and to strictly adhere to all institutional and local regulations.
This document provides crucial safety and logistical information for the handling of this compound, a potent antiglucocorticoid. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Handling solid compound (weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile)[1] - Safety glasses with side shields or chemical splash goggles[1] - Laboratory coat[1] | - Use a chemical fume hood or a ventilated balance enclosure.[1] - Consider double-gloving.[1] |
| Working with solutions of the compound | - Chemical-resistant gloves (disposable nitrile)[1] - Safety glasses with side shields or chemical splash goggles[1] - Laboratory coat[1] | - A face shield should be worn in addition to goggles if there is a significant splash hazard.[1] |
| General laboratory work in the vicinity of the compound | - Safety glasses[1] - Laboratory coat[1] - Closed-toe shoes[1] | - Long pants should be worn to protect the legs.[1] |
Note: Always inspect gloves for tears or holes before use.
Experimental Protocols: Safe Handling and Disposal
Engineering Controls
-
Ventilation: All work involving the solid form of this compound or its concentrated solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower must be available in the laboratory.[1]
Procedural Guidance
-
Preparation:
-
Weighing:
-
When working with the powdered form, carefully weigh the required amount inside a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.[1]
-
-
Solubilization:
-
Add the solvent to the solid compound slowly and carefully to prevent splashing.[1]
-
-
Spill Management:
-
Small Spills: For a small spill of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[1]
-
Large Spills: In the event of a larger spill, evacuate the area and adhere to your institution's emergency procedures.[1]
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
-
Personal Hygiene:
-
Wash hands thoroughly after handling the compound.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
